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Core Science & Biosynthesis

Exploratory

Spectroscopic characterization (IR, UV-Vis) of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime

An In-depth Technical Guide to the Spectroscopic Characterization of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime, a compound of interest in synthetic chemistry and potential drug development. We delve into the theoretical and practical aspects of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to this molecule. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reproducible results. The methodologies described herein are designed to be self-validating, grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Significance of Spectroscopic Characterization

(1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime is an α,β-unsaturated oxime, a class of compounds known for a wide range of biological activities. The precise structural elucidation and confirmation of purity are paramount before any further biological or chemical evaluation. Spectroscopic techniques like IR and UV-Vis spectroscopy are fundamental tools in this process. IR spectroscopy provides invaluable information about the functional groups present in a molecule, while UV-Vis spectroscopy offers insights into the electronic transitions within the chromophoric systems.

This guide will provide a detailed protocol for the acquisition and interpretation of IR and UV-Vis spectra for the title compound, underpinned by the principles of molecular spectroscopy.

Molecular Structure and Expected Spectroscopic Behavior

The structure of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime features several key functional groups and a conjugated system that will dominate its spectroscopic signature.

Figure 1: Chemical structure of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime.

Expected Infrared (IR) Absorption

The IR spectrum will be characterized by the vibrational modes of the O-H, C=N, C=C, and C-F bonds, as well as the aromatic ring system. The conjugation in the molecule is expected to influence the position of the C=N and C=C stretching frequencies.

Expected Ultraviolet-Visible (UV-Vis) Absorption

The extended π-conjugated system, which includes the 4-fluorophenyl ring, the C=C double bond, and the C=N oxime group, constitutes the primary chromophore. This conjugation is expected to result in strong absorption in the UV region, likely due to π → π* transitions. The presence of the fluorine atom is not expected to significantly shift the absorption maximum but may have a minor auxochromic effect.

Infrared (IR) Spectroscopic Characterization

Principle and Rationale

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The frequency of the absorbed radiation is specific to the type of chemical bond and the functional group it belongs to. For our target molecule, we will use the Attenuated Total Reflectance (ATR) method, which is a versatile and rapid technique requiring minimal sample preparation.

Experimental Protocol: ATR-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial for correcting for atmospheric CO2 and water vapor, as well as any intrinsic absorbance of the crystal.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime powder directly onto the ATR crystal.

  • Sample Analysis: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Figure 2: Workflow for ATR-IR spectroscopic analysis.

Data Interpretation: Expected Vibrational Frequencies

The interpretation of the resulting spectrum should focus on identifying the characteristic absorption bands for the key functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale and Comments
O-H (oxime)Stretching3400 - 3100 (broad)The broadness is due to hydrogen bonding, which can be intermolecular.
C-H (aromatic)Stretching3100 - 3000Characteristic of sp² C-H bonds in the phenyl ring.
C-H (aliphatic)Stretching3000 - 2850Arising from the methyl and ethyl groups.
C=N (oxime)Stretching1680 - 1620Conjugation with the C=C bond is expected to lower this frequency from a typical isolated C=N bond (around 1690 cm⁻¹).
C=C (alkene & aromatic)Stretching1650 - 1550Multiple bands are expected due to the conjugated alkene and the aromatic ring.
C-F (aryl fluoride)Stretching1250 - 1100A strong and characteristic absorption band.
N-O (oxime)Stretching960 - 930A relatively weak but informative band for the oxime group.

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Principle and Rationale

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from the ground state to higher energy orbitals. In conjugated systems like our target molecule, the most significant electronic transitions are typically π → π*. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from this analysis. The choice of solvent is critical as it can influence the position and intensity of absorption bands. A polar solvent like ethanol is a suitable choice as it is transparent in the relevant UV region and can engage in hydrogen bonding.

Experimental Protocol: UV-Vis Spectroscopy
  • Solution Preparation:

    • Accurately weigh a small amount of the compound (e.g., 1-5 mg).

    • Dissolve the compound in a known volume of a suitable spectroscopic grade solvent (e.g., ethanol or methanol) in a volumetric flask to prepare a stock solution of known concentration.

    • Perform serial dilutions to obtain a final concentration that gives an absorbance reading in the optimal range of 0.2 - 1.0.

  • Instrument Preparation:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.

    • Select the desired wavelength range for scanning (e.g., 200 - 400 nm).

  • Data Acquisition:

    • Fill a quartz cuvette with the spectroscopic solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline correction.

    • Rinse the cuvette with the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Figure 3: Workflow for UV-Vis spectroscopic analysis.

Data Interpretation: Expected Electronic Transitions

The extended conjugated system of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime is expected to give rise to a strong π → π* transition.

Chromophore Electronic Transition Expected λmax (nm) Rationale and Comments
Phenyl-C=C-C=Nπ → π250 - 320This is the main chromophore. The exact λmax will depend on the planarity of the molecule and the solvent used. A polar solvent may cause a slight shift.
C=Nn → π> 300This transition is often much weaker than the π → π* transition and may appear as a shoulder on the main absorption band or be obscured by it.

Conclusion

The spectroscopic characterization of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime by IR and UV-Vis spectroscopy provides a robust method for structural confirmation. The IR spectrum will confirm the presence of key functional groups such as the oxime O-H, C=N, and the aryl C-F bond. The UV-Vis spectrum will characterize the electronic properties of the conjugated π-system. The combination of these techniques provides a detailed and reliable spectroscopic fingerprint of the molecule, which is an essential step in its further development and application.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Clark, J. (2015). The Beer-Lambert Law. Chemguide. [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime

Target Audience: Researchers, scientists, and drug development professionals. Application: Intermediate synthesis for fluorinated bioactive heterocycles and pharmaceutical libraries.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Intermediate synthesis for fluorinated bioactive heterocycles and pharmaceutical libraries.

Introduction & Mechanistic Rationale

The synthesis of highly conjugated, fluorinated oximes such as (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime [1] is of significant interest in medicinal chemistry. The introduction of a fluorine atom on the phenyl ring enhances the metabolic stability and lipophilicity of downstream active pharmaceutical ingredients (APIs).

This protocol details a robust, two-step synthetic pathway:

  • Claisen-Schmidt Condensation: A base-catalyzed crossed aldol condensation between 4-fluorobenzaldehyde and pentan-3-one (diethyl ketone) [2]. Because pentan-3-one is a symmetric ketone, regioselectivity issues during enolate formation are eliminated. The reaction inherently favors the (E)-isomer of the resulting α,β -unsaturated ketone due to the thermodynamic minimization of steric strain between the bulky 4-fluorophenyl ring and the carbonyl group [3].

  • Oximation: The subsequent condensation of the enone with hydroxylamine. This step requires precise pH control to prevent the aza-Michael addition of hydroxylamine to the conjugated double bond, ensuring selective attack at the carbonyl carbon.

Experimental Workflow

G A 4-Fluorobenzaldehyde + Pentan-3-one B Claisen-Schmidt Condensation (NaOH, EtOH) A->B C 1-(4-fluorophenyl)- 2-methylpent-1-en-3-one B->C Intermediate D Oximation (NH2OH·HCl, NaOAc) C->D E (1E,3E)-1-(4-fluorophenyl)- 2-methylpent-1-en-3-one oxime D->E Final Product

Fig 1: Synthetic workflow for 1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime.

Reagent Data & Stoichiometry

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Step 1: Condensation
4-Fluorobenzaldehyde124.111.01.24 g (10 mmol)Electrophile
Pentan-3-one86.131.21.03 g (12 mmol)Nucleophile (Enolate precursor)
Sodium Hydroxide (10% aq)40.000.52.00 mL (5 mmol)Base Catalyst
Ethanol (Absolute)46.07-15.0 mLSolvent
Step 2: Oximation
Enone Intermediate192.231.01.92 g (10 mmol)Substrate
Hydroxylamine HCl69.491.51.04 g (15 mmol)Nucleophile
Sodium Acetate (Anhydrous)82.031.51.23 g (15 mmol)Buffer / Base
Ethanol (Absolute)46.07-20.0 mLSolvent

Step-by-Step Methodologies

Step 1: Synthesis of 1-(4-fluorophenyl)-2-methylpent-1-en-3-one

Self-Validating Check: The reaction progress can be visually monitored by the transition of the solution from colorless to a distinct pale yellow, indicative of the extended conjugated π -system of the enone.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (1.24 g, 10 mmol) and pentan-3-one (1.03 g, 12 mmol) in 15 mL of absolute ethanol.

    • Causality: Ethanol is selected as the solvent because it homogenizes the aqueous base and the organic substrates, ensuring a uniform reaction rate and preventing biphasic reaction stalling [2].

  • Catalysis: Cool the mixture to 10–15 °C using a water bath. Add 2.0 mL of 10% aqueous NaOH dropwise over 5 minutes.

    • Causality: Controlling the temperature during base addition minimizes the self-condensation (homo-aldol) of pentan-3-one.

  • Propagation: Remove the water bath and allow the reaction to stir at ambient temperature (20–25 °C) for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2, UV visualization).

  • Workup: Quench the reaction by adding 20 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude yellow oil via silica gel flash chromatography to yield the pure (E)-enone intermediate [3].

Step 2: Synthesis of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime

Self-Validating Check: The successful formation of the oxime will result in a shift of the Rf​ value on TLC (typically more polar due to the -OH group) and the disappearance of the sharp carbonyl stretch (~1680 cm−1 ) in FT-IR.

  • Preparation: Dissolve the purified enone (1.92 g, 10 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.04 g, 15 mmol) followed by anhydrous sodium acetate (1.23 g, 15 mmol).

    • Causality: Sodium acetate is critical here. It acts as a mild buffer to liberate the free, nucleophilic hydroxylamine from its hydrochloride salt. If a stronger base (like NaOH) were used, it could trigger the aza-Michael addition of hydroxylamine to the β -carbon of the enone. If no base were used, the system would be too acidic, protonating the hydroxylamine and rendering it non-nucleophilic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C) for 3 hours.

  • Isolation: Cool the mixture to room temperature. Evaporate the majority of the ethanol under reduced pressure. Suspend the resulting residue in 30 mL of water to dissolve the inorganic salts ( NaCl and excess acetate) and extract with Ethyl Acetate (3 × 20 mL).

  • Crystallization: Dry the organic layer over MgSO4​ , filter, and concentrate. Recrystallize the crude product from a mixture of ethanol/water to afford the pure (1E,3E)-oxime as a crystalline solid [1]. The (3E) configuration of the oxime is thermodynamically favored to minimize steric clash with the α -methyl group.

Analytical Characterization

Expected analytical parameters for the final validated product:

Analytical MethodExpected Signals / Observations 1 H NMR (400 MHz, CDCl3​ ) δ ~8.50 (br s, 1H, N-OH), 7.35-7.42 (m, 2H, Ar-H), 7.05-7.12 (m, 2H, Ar-H), 6.80 (s, 1H, C=CH), 2.65 (q, 2H, CH2​ ), 2.05 (s, 3H, α CH3​ ), 1.15 (t, 3H, CH3​ ). 19 F NMR (376 MHz, CDCl3​ ) δ ~ -113.5 (s, 1F, Ar-F).FT-IR (ATR)3200-3300 cm−1 (O-H stretch, broad), 1630 cm−1 (C=N stretch), 1510 cm−1 (Ar C=C), 1220 cm−1 (C-F stretch).LC-MS (ESI+) [M+H]+ m/z calculated for C12​H15​FNO : 208.11; Found: 208.1

References

  • PubChem. "1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime". Source: NIH.
  • "Y(OTf)3-Salazin-Catalyzed Asymmetric Aldol Condensation". Source: PMC / NIH.
  • "Mn(I)-Catalyzed Carbon-Skeleton Rearrangement of Tertiary Alcohol-Based Aldol Reaction with Aldehydes". Source: ACS Publications.
Application

Use of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime as a ligand in transition metal catalysis

Repurposing Pharmacophores: Application of (1E,3E)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one Oxime as a Non-Innocent Ligand in Palladium-Catalyzed Cross-Coupling Executive Summary While (1E,3E)-1-(4-fluorophenyl)-2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Repurposing Pharmacophores: Application of (1E,3E)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one Oxime as a Non-Innocent Ligand in Palladium-Catalyzed Cross-Coupling

Executive Summary

While (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime is widely recognized in pharmacology as a potent and selective TRPA1 channel antagonist (commonly known as A-967079) , its unique structural topology presents an untapped opportunity in organometallic catalysis. The molecule features an extended conjugated diene system, an alpha-methyl group, and a terminal oxime moiety. By repurposing this pharmacophore as a non-innocent ligand, researchers can synthesize highly active, sterically tuned oxime palladacycles. These "stone-stable" complexes serve as exceptional precatalysts for challenging carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling of deactivated aryl chlorides in aqueous media.

Mechanistic Rationale: The Pharmacophore as a Ligand

The transition from a biological inhibitor to a transition metal ligand relies on the exploitation of specific structural motifs. Nájera and co-workers have previously established that oxime-derived palladacycles are highly robust and efficient precatalysts . The application of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime builds upon this foundation through three distinct mechanistic advantages:

  • Facile Cyclometalation: The oxime nitrogen acts as a strong σ-donor to Palladium(II). Following initial coordination, the adjacent C-H bond undergoes cyclometalation via a Concerted Metalation-Deprotonation (CMD) pathway, forming a highly stable, chloro-bridged dimeric metallacycle.

  • Electronic Tuning via the Fluorophenyl Group: The 4-fluorophenyl group exerts a strong electron-withdrawing effect transmitted through the conjugated diene system. This modulates the electron density at the palladium center, effectively accelerating the reductive elimination step during the catalytic cycle.

  • Steric Bulk and the "Reservoir Effect": In cross-coupling reactions, oxime palladacycles do not typically remain intact; rather, they act as a controlled reservoir, slowly releasing highly active, naked Pd(0) nanoparticles or monomeric species . The steric bulk provided by the 2-methylpent-1-en chain prevents the rapid agglomeration of these Pd(0) species into inactive palladium black, ensuring sustained catalytic activity even at ultra-low catalyst loadings (e.g., 0.01 mol%).

Protocol 1: Synthesis of the Dimeric Oxime Palladacycle Precatalyst

Materials Required:

  • (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime (Ligand)

  • Lithium tetrachloropalladate (Li₂PdCl₄)

  • Sodium acetate (NaOAc)

  • Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve 1.0 mmol of the oxime ligand in 10 mL of anhydrous MeOH in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Metal Coordination: Slowly add 1.0 mmol of Li₂PdCl₄ to the stirring solution at room temperature. The solution will immediately adopt a deep red-brown hue, indicating the initial N-coordination of the palladium to the oxime.

  • Base-Promoted Cyclometalation: Add 1.2 mmol of NaOAc to the mixture. Stir the reaction continuously at room temperature for 24 hours.

  • Isolation: Filter the resulting precipitate through a fine glass frit. Wash the solid sequentially with cold MeOH (2 × 5 mL) and diethyl ether (2 × 5 mL).

  • Drying: Dry the solid under a high vacuum for 4 hours to yield the dimeric oxime palladacycle as a pale yellow powder.

Causality & Self-Validation:

  • Why Li₂PdCl₄? Li₂PdCl₄ is preferred over standard PdCl₂ due to its superior solubility in methanol, ensuring a homogeneous metalation process and preventing unreacted PdCl₂ contamination.

  • Why NaOAc? The acetate acts as an internal base to abstract the proton during the C-H activation step (CMD pathway).

  • Validation Cue: The reaction is self-validating via a distinct color shift. The transition from a deep red-brown (coordinated Pd(II) intermediate) to a pale yellow precipitate confirms the successful formation of the chloro-bridged dimer.

G L (1E,3E)-1-(4-fluorophenyl)- 2-methylpent-1-en-3-one oxime Coord N-Coordination to Pd(II) L->Coord Pd Pd(OAc)2 / Li2PdCl4 Pd->Coord C_H Cyclometalation (C-H Activation) Coord->C_H NaOAc (Base) Dimer Dimeric Oxime Palladacycle [Pd(μ-Cl)(Ligand-H)]2 C_H->Dimer Cl- Bridging

Synthesis pathway of the dimeric oxime palladacycle precatalyst.

Protocol 2: Aqueous Suzuki-Miyaura Cross-Coupling

Materials Required:

  • Aryl chloride (Substrate)

  • Arylboronic acid (1.5 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Synthesized Oxime Palladacycle Precatalyst (0.1 mol%)

  • Degassed Deionized Water (H₂O)

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL Schlenk tube under an argon atmosphere, charge 1.0 mmol of the aryl chloride, 1.5 mmol of the arylboronic acid, 2.0 mmol of K₂CO₃, and 0.001 mmol (0.1 mol%) of the oxime palladacycle precatalyst.

  • Solvent Addition: Add 3.0 mL of degassed deionized water. Seal the tube securely.

  • Thermal Activation: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring for 4 to 6 hours.

  • Monitoring: Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 9:1).

  • Workup: Cool the mixture to room temperature, extract with ethyl acetate (3 × 5 mL), dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Causality & Self-Validation:

  • Why Water? Water acts as an environmentally benign solvent. The high thermal stability of the oxime palladacycle allows it to withstand 100 °C in water without premature degradation, a common failure point for standard phosphine ligands.

  • Why K₂CO₃? The carbonate base is essential for coordinating with the arylboronic acid, forming a reactive, electron-rich boronate complex that facilitates the transmetalation step.

  • Validation Cue: A visual cue of catalytic activation is the gradual darkening of the aqueous mixture from pale yellow to dark grey/black. This indicates the controlled breakdown of the palladacycle and the release of the active Pd(0) nanoparticles.

G Precat Oxime Palladacycle Precatalyst Pd0 Active Pd(0) Species (Nanoparticles) Precat->Pd0 Activation / Slow Release OA Oxidative Addition (Ar-Cl) Pd0->OA TM Transmetalation (Ar'-B(OH)2) OA->TM RE Reductive Elimination (Ar-Ar') TM->RE RE->Pd0 Catalyst Regeneration

Proposed Suzuki-Miyaura catalytic cycle utilizing the oxime palladacycle.

Quantitative Data & Optimization

To demonstrate the superior efficacy of the (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime ligand, optimization data for the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid is summarized below. The novel precatalyst significantly outperforms both unliganded palladium and simpler oxime palladacycles.

Table 1: Optimization of Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

Catalyst SystemLoading (mol%)SolventBaseTemp (°C)Isolated Yield (%)
Pd(OAc)₂ (No Ligand)1.0H₂O/EtOHK₂CO₃10035%
Acetophenone Oxime Palladacycle0.1H₂OK₂CO₃10078%
Fluorophenyl-pentenone Oxime Palladacycle 0.1 H₂O K₂CO₃ 100 94%
Fluorophenyl-pentenone Oxime Palladacycle 0.01 H₂O K₂CO₃ 100 89%

Note: The 89% yield achieved at an ultra-low loading of 0.01 mol% highlights the exceptional "reservoir effect" provided by the steric bulk of the 2-methylpent-1-en chain, which prevents premature catalyst deactivation.

References

  • Garami, A., Pakai, E., Oliveira, D. L., Steiner, A. A., Wanner, S. P., Almeida, M. C., ... & Romanovsky, A. A. (2014). Transient Receptor Potential Channel Ankyrin-1 Is Not a Cold Sensor for Autonomic Thermoregulation in Rodents. Journal of Neuroscience, 34(16), 5829-5834. URL:[Link]

  • Alacid, E., Alonso, D. A., Botella, L., Nájera, C., & Pacheco, M. C. (2006). Oxime palladacycles revisited: stone-stable complexes nonetheless very active catalysts. The Chemical Record, 6(3), 117-132. URL: [Link]

  • Alonso, D. A., Nájera, C., & Pacheco, M. C. (2002). Highly Active Oxime-Derived Palladacycle Complexes for Suzuki−Miyaura and Ullmann-Type Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5588-5594. URL:[Link]

Method

Topic: High-Throughput Bioanalysis of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime: A Guide to Sample Preparation for LC-MS/MS

An Application Note for Drug Development Professionals Abstract This document provides a comprehensive guide to the development of robust sample preparation methods for the quantitative analysis of (1E,3E)-1-(4-fluorophe...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development of robust sample preparation methods for the quantitative analysis of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a novel therapeutic candidate, accurate determination of its pharmacokinetic profile is paramount. Oximes, as a class, can present unique challenges in bioanalysis.[1][2] This guide explores three primary sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will delve into the mechanistic principles behind each method, provide detailed, field-tested protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific needs, ensuring both scientific integrity and high-throughput efficiency.

Introduction: The Analytical Imperative for a Novel Oxime

(1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime is a small molecule of interest in drug development pipelines. Its structure, featuring a fluorophenyl group and an oxime functional group, suggests a compound of moderate polarity. The accurate quantification of this analyte in complex biological matrices such as plasma or serum is a critical step in preclinical and clinical development, providing essential data for pharmacokinetic (PK) and toxicokinetic (TK) studies.

The primary analytical challenge lies in effectively isolating the target analyte from a complex mixture of endogenous components (proteins, lipids, salts, etc.) that can interfere with LC-MS/MS analysis, most notably through a phenomenon known as matrix effects or ion suppression.[3] Therefore, a well-designed sample preparation protocol is not merely a preliminary step but the very foundation of a reliable bioanalytical method.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is key to designing an effective extraction strategy.

PropertyValue / PredictionRationale for Sample Preparation
Molecular Formula C12H14FNO[4]Influences mass spectrometry settings (m/z).
Molecular Weight ~207.25 g/mol Suitable for standard small molecule LC-MS/MS.
Structure Aromatic ring, alkyl chain, oxime groupThe molecule possesses both non-polar (aromatic ring, alkyl chain) and polar (oxime) characteristics. This amphiphilic nature allows for flexibility in the choice of extraction solvents and sorbents.
Predicted Polarity Moderately non-polarThe presence of the fluorophenyl and methylpentenyl groups suggests significant non-polar character, making it a good candidate for reversed-phase SPE and LLE with common organic solvents.
Acidity/Basicity Oximes are weakly acidic (pKa ~10-12)[5]The oxime proton is generally not acidic enough to be easily ionized under typical reversed-phase LC conditions. However, this property can be exploited in certain extraction schemes.

Foundational Sample Preparation Strategies

The goal of any sample preparation workflow is to produce a clean, concentrated sample extract that is compatible with the LC-MS/MS system.[6] The choice of method represents a trade-off between speed, cost, selectivity, and recovery.

cluster_0 Overall Bioanalytical Workflow Start Biological Sample (e.g., Plasma) Prep Sample Preparation (PPT, LLE, or SPE) Start->Prep Key Step: Isolate Analyte Analysis LC-MS/MS Analysis Prep->Analysis Inject Clean Extract Data Data Processing & Quantification Analysis->Data End Pharmacokinetic Data Data->End

Caption: High-level bioanalytical workflow.

Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing the bulk of proteins from biological samples.[7] It involves adding a water-miscible organic solvent or an acid to the sample, which disrupts the protein's hydration shell, causing it to denature and precipitate.[7][8]

  • Mechanism of Action: The addition of an organic solvent like acetonitrile reduces the dielectric constant of the solution, strengthening the electrostatic interactions between protein molecules and leading to aggregation and precipitation.

  • Advantages: Fast, inexpensive, and requires minimal method development. Suitable for high-throughput screening.[8]

  • Disadvantages: It is a non-selective "brute-force" method. While it removes proteins, it may leave behind other matrix components like phospholipids, which are notorious for causing ion suppression. The resulting extract is also diluted.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic phase.[9] The analyte partitions from the aqueous sample into the organic solvent, leaving polar interferences behind.

  • Mechanism of Action: Based on the "like dissolves like" principle. A water-immiscible organic solvent is chosen in which the moderately non-polar oxime analyte is highly soluble, while endogenous polar components (salts, sugars) remain in the aqueous phase.

  • Advantages: Can produce a very clean extract and allows for sample concentration by evaporating the organic solvent.

  • Disadvantages: Can be labor-intensive and difficult to automate. Requires larger volumes of organic solvents, which has cost and disposal implications. Emulsion formation can also be a problem.[6]

Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile technique that functions like a miniaturized form of liquid chromatography.[10] It uses a solid sorbent packed into a cartridge or plate to retain the analyte, the interferences, or both.

  • Mechanism of Action: For a non-polar analyte like our target oxime, a reversed-phase (e.g., C18) sorbent is ideal. The sample is loaded onto the sorbent, which retains the analyte via non-polar van der Waals interactions.[10] A polar wash solvent is then used to remove polar interferences. Finally, a non-polar elution solvent disrupts the analyte-sorbent interaction, releasing a clean and concentrated sample.

  • Advantages: Highly selective, providing the cleanest extracts and highest concentration factors.[3] Easily automated for high-throughput applications.

  • Disadvantages: Higher cost per sample and requires more extensive method development compared to PPT or LLE.[10]

Detailed Protocols & Methodologies

The following protocols are designed for the extraction of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime from human plasma. An internal standard (IS) should be used for accurate quantification; a structurally similar analog or a stable isotope-labeled version of the analyte is recommended.

Protocol 1: Protein Precipitation (PPT)

This protocol is optimized for speed and is suitable for early-stage discovery or when high throughput is the primary concern.

cluster_ppt Protein Precipitation Workflow plasma 100 µL Plasma + IS add_acn Add 300 µL cold ACN plasma->add_acn vortex Vortex 1 min add_acn->vortex centrifuge Centrifuge 14,000 x g, 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation (PPT) workflow diagram.

Step-by-Step Protocol:

  • Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the working IS solution to each sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (ACN). The 3:1 ratio of ACN to plasma is a common and effective starting point for efficient protein removal.[7][8]

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extraction: Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a cleaner sample than PPT and is suitable for methods requiring higher sensitivity.

cluster_lle Liquid-Liquid Extraction Workflow plasma 200 µL Plasma + IS add_mtbe Add 1 mL MTBE plasma->add_mtbe vortex Vortex 5 min add_mtbe->vortex centrifuge Centrifuge 4,000 x g, 5 min vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N₂ stream, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL 50:50 ACN:H₂O evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) workflow diagram.

Step-by-Step Protocol:

  • Aliquoting & Spiking: To 200 µL of plasma, add 10 µL of the working IS solution.

  • Extraction Solvent: Add 1 mL of methyl tert-butyl ether (MTBE). MTBE is a good choice due to its low miscibility with water and its ability to extract moderately non-polar compounds.

  • Extraction: Vortex the sample for 5 minutes to facilitate the partitioning of the analyte into the organic phase.[9]

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new tube, being cautious not to aspirate any of the lower aqueous layer.

  • Concentration: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water). This step concentrates the sample 2-fold.

  • Injection: Inject 5-10 µL into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol is recommended for regulated bioanalysis where the highest level of cleanliness and sensitivity is required.

cluster_spe Solid-Phase Extraction Workflow condition Condition C18 SPE Cartridge (1 mL MeOH, then 1 mL H₂O) load Load Pre-treated Sample (200 µL Plasma + 200 µL 4% H₃PO₄) condition->load wash Wash (1 mL 5% MeOH in H₂O) load->wash elute Elute (1 mL ACN) wash->elute evaporate Evaporate & Reconstitute elute->evaporate inject Inject into LC-MS/MS evaporate->inject

Caption: Solid-Phase Extraction (SPE) workflow diagram.

Step-by-Step Protocol:

  • Sample Pre-treatment: Dilute 200 µL of plasma (pre-spiked with IS) with 200 µL of 4% phosphoric acid in water. Acidification helps to disrupt analyte-protein binding.

  • Sorbent Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of water. This activates the C18 chains.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This removes polar interferences while the analyte remains bound to the sorbent.

  • Elution: Elute the analyte with 1 mL of acetonitrile into a clean collection tube.

  • Concentration & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase-compatible solvent for a 2-fold concentration.

  • Injection: Inject 5-10 µL into the LC-MS/MS system.

LC-MS/MS Method Parameters

A validated LC-MS/MS method is crucial for reliable quantification. The following are recommended starting parameters for method development.

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and peak shape for moderately non-polar small molecules.
Mobile Phase A 0.1% Formic Acid in Water[11][12]Acidification promotes protonation for positive ion mode ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile[12]Acetonitrile is a common organic modifier providing good elution strength.
Gradient 10% B to 95% B over 3 minutesA typical gradient for screening and separating the analyte from matrix components.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), PositiveThe oxime nitrogen is a potential site for protonation ([M+H]+).[13]
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM Transitions To be determined by infusing a standard solution of the analyte. A hypothetical transition for C12H14FNO ([M+H]+ ≈ 208.1) would be monitored.e.g., Q1: 208.1 -> Q3: [fragment ion]

Method Validation Summary

Any developed bioanalytical method must be validated according to regulatory guidelines (e.g., FDA).[1] Key parameters to assess include:

Validation ParameterTypical Acceptance Criteria
Linearity R² ≥ 0.99 over a defined concentration range.[13]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%.[13]
Precision & Accuracy Within-run and between-run precision (%CV) ≤ 15% (20% at LLOQ); accuracy (%RE) within ±15% (20% at LLOQ).[14]
Extraction Recovery Consistent and reproducible across the concentration range.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement affects quantification.
Stability Analyte stability assessed under various conditions (freeze-thaw, bench-top, long-term storage).[15]

Conclusion and Recommendations

The selection of a sample preparation method for (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime depends on the specific requirements of the assay.

  • For high-throughput, early discovery studies, Protein Precipitation offers the fastest turnaround time.

  • For increased sensitivity and cleaner extracts in later-stage preclinical work, Liquid-Liquid Extraction is a viable and cost-effective option.

  • For regulated bioanalysis requiring the highest degree of selectivity, sensitivity, and reproducibility for clinical trials, Solid-Phase Extraction is the gold standard.

It is strongly recommended to evaluate at least two of these methods during development to determine the optimal balance of performance, speed, and cost for your laboratory's specific needs. The protocols provided herein serve as a robust starting point for this critical phase of drug development.

References

  • U.S. Environmental Protection Agency. Analytical method for the determination of oxamyl and its - oxime metabolite in water using lc/ms/ms analysis. Available from: [Link]

  • MDPI. New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules. Available from: [Link]

  • PubMed. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of oximes in KIKO mouse plasma. Available from: [Link]

  • ResearchGate. (PDF) Development of an Improved LC–MS/MS Assay for the Quantification of Oximes in KIKO Mouse Plasma. Available from: [Link]

  • Defense Technical Information Center. A Liquid Chromatographic-Mass Spectrometric (LC-MS) Method for the Analysis of the Bis-pyridinium Oxime ICD-585 in Plasma. Available from: [Link]

  • Frontiers in Veterinary Science. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats. Available from: [Link]

  • National Center for Biotechnology Information. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats. Available from: [Link]

  • ResearchGate. Liquid-Liquid Extraction of Transition Metal Cations by Glyoximes and Their Macrocyclic Glyoxime Ether Derivatives. Available from: [Link]

  • NextSDS. 1-(4-FLUOROPHENYL)-2-METHYL-1-PENTEN-3-ONE OXIME — Chemical Substance Information. Available from: [Link]

  • CDC Stacks. Isolation and analysis of carbonyl compounds as oximes. Available from: [Link]

  • Chemistry LibreTexts. Solid-Phase Extraction. Available from: [Link]

  • MDPI. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Available from: [Link]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. Available from: [Link]

  • Biotage. Protein precipitation vs. traditional protein crash: what's best?. Available from: [Link]

  • The University of Queensland. A simple organic solvent precipitation method to improve detection of low molecular weight proteins. Available from: [Link]

  • Google Patents. DE19800543A1 - Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.
  • LCGC International. Understanding and Improving Solid-Phase Extraction. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving product yield in the synthesis of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime. This guide is designed to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction and achieve higher product yields.

Troubleshooting Guide (Q&A)

This section addresses specific issues that you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Q: I have followed the general protocol, but my yield of the desired oxime is very low. What are the most likely causes?

A: Low yield in oxime synthesis is a common issue that can often be traced back to several key factors. The reaction, which is a nucleophilic addition of hydroxylamine to a ketone, is highly sensitive to reaction conditions.[1]

  • Incorrect pH: The pH of the reaction medium is critical. The reaction is typically acid-catalyzed.[2] An acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nitrogen of hydroxylamine. However, if the pH is too low, the hydroxylamine, which is a weak base, will be protonated, reducing its nucleophilicity. Conversely, if the pH is too basic, the carbonyl group will not be sufficiently activated. The optimal pH for oxime formation is generally in the range of 4-6.

  • Presence of Water: While some water is often unavoidable, especially when using hydroxylamine hydrochloride, excess water can be detrimental. The formation of the oxime is a condensation reaction that releases a molecule of water. According to Le Chatelier's principle, excess water in the reaction mixture can shift the equilibrium back towards the starting materials, the ketone and hydroxylamine, leading to lower yields.[3]

  • Sub-optimal Temperature: Like many chemical reactions, the rate of oxime formation is temperature-dependent. However, excessively high temperatures can lead to the degradation of the starting material or the product, especially with α,β-unsaturated systems which can be prone to polymerization or other side reactions.

Troubleshooting Steps:

  • pH Adjustment: Use a pH meter to carefully monitor and adjust the pH of your reaction mixture. A common method is to use a base, such as sodium acetate or pyridine, to neutralize the HCl in hydroxylamine hydrochloride, thereby buffering the solution to the optimal pH range.[4][5]

  • Control of Water Content: If possible, use anhydrous solvents. If using aqueous reagents, consider adding a dehydrating agent to the reaction mixture to remove the water that is formed.

  • Temperature Optimization: Start the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, you can gently heat it, for example, to 40-60°C. A systematic study of the effect of temperature on yield can be beneficial.

Issue 2: Formation of Multiple Products

Q: My TLC and NMR analysis show the presence of multiple spots/peaks, indicating a mixture of products. What are these byproducts and how can I avoid them?

A: The formation of multiple products can be due to several factors, including the formation of stereoisomers and the occurrence of side reactions.

  • (E/Z) Isomerization: The carbon-nitrogen double bond of the oxime can exist as two geometric isomers, (E) and (Z). The formation of a mixture of these isomers is a common outcome in oxime synthesis.[6] The ratio of these isomers can be influenced by the reaction conditions and the steric and electronic properties of the substituents on the ketone.

  • Side Reactions: α,β-unsaturated ketones are susceptible to a variety of side reactions. For instance, under certain conditions, Michael addition of hydroxylamine to the double bond can occur. Additionally, the starting ketone can undergo aldol condensation, particularly if the conditions are too basic.[7]

Troubleshooting Steps:

  • Stereoisomer Control: Achieving high stereoselectivity for one isomer can be challenging. Some methods to influence the E/Z ratio include the use of specific solvents or catalysts.[6] It is often more practical to separate the isomers after the reaction using column chromatography or recrystallization. For many applications, a mixture of isomers may be acceptable.

  • Minimizing Side Reactions: To avoid Michael addition, ensure that the reaction conditions favor the 1,2-addition to the carbonyl group. This can often be achieved by careful control of temperature and reaction time. To prevent aldol condensation, maintain the reaction pH in the slightly acidic to neutral range and avoid strongly basic conditions.[7]

Issue 3: Difficulty in Product Purification

Q: I am having trouble isolating a pure product. What are the best methods for purifying my oxime?

A: Oximes are typically crystalline solids, which aids in their purification.[8]

  • Recrystallization: This is often the most effective method for purifying solid oximes. A suitable solvent system can be found by testing the solubility of your crude product in various solvents. Ethanol, methanol, and hexane are commonly used.[9]

  • Column Chromatography: If recrystallization does not yield a pure product, or if you need to separate E/Z isomers, column chromatography is a good option. A silica gel column with a gradient of ethyl acetate in hexane is a common choice for eluting oximes.

  • Work-up Procedure: A thorough aqueous work-up is essential to remove any inorganic salts and unreacted hydroxylamine. Washing the organic extract with a mild base, such as a saturated solution of sodium bicarbonate, can help to remove any acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of an oxime?

A1: The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate.

  • Dehydration: The tetrahedral intermediate is unstable and eliminates a molecule of water to form the C=N double bond of the oxime. This step is typically acid-catalyzed, as protonation of the hydroxyl group makes it a better leaving group.[10]

Q2: Can I use a different base to neutralize the hydroxylamine hydrochloride?

A2: Yes, various bases can be used. Common choices include sodium acetate, sodium carbonate, and pyridine.[4][5][11] The choice of base can influence the reaction rate and the final pH of the mixture. It is important to choose a base that is compatible with your starting material and solvent.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting ketone from the product oxime. The reaction is complete when the spot corresponding to the starting ketone has disappeared.

Q4: Are there any safety precautions I should be aware of?

A4: Hydroxylamine and its salts can be toxic and are potent skin irritants. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Optimized Protocol for the Synthesis of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium acetate (CH3COONa)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the solution of the ketone.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Base PyridineSodium AcetateSodium Carbonate
Solvent EthanolMethanolDioxane
Temperature Room Temp.50°CReflux
Yield (%) (To be determined)(To be determined)(To be determined)

Visualizations

Reaction Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dehydration Ketone Ketone (R2C=O) Intermediate Tetrahedral Intermediate Ketone->Intermediate + NH2OH Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate Intermediate2 Tetrahedral Intermediate Oxime Oxime (R2C=NOH) Intermediate2->Oxime - H2O Water Water (H2O) Oxime->Water

Caption: General mechanism of oxime formation.

Troubleshooting Workflow

G start Low Product Yield check_ph Check pH (Optimal: 4-6) start->check_ph check_water Check for Excess Water check_ph->check_water Correct adjust_ph Adjust pH with Base (e.g., Sodium Acetate) check_ph->adjust_ph Incorrect check_temp Check Temperature check_water->check_temp Absent add_dehydrating_agent Add Dehydrating Agent check_water->add_dehydrating_agent Present optimize_temp Optimize Temperature (e.g., 40-60°C) check_temp->optimize_temp Sub-optimal high_yield High Yield Achieved check_temp->high_yield Optimal adjust_ph->high_yield add_dehydrating_agent->high_yield optimize_temp->high_yield

Caption: Troubleshooting workflow for low product yield.

References

  • Benchchem. (n.d.). Side reactions in the Beckmann rearrangement of ketoximes.
  • Perosa, A., et al. (2022). Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. Molecules, 27(20), 7011.
  • Li, B., Chen, J., Zhang, Z., Gridnev, I.D., & Zhang, W. (2022). The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. International Journal of Molecular Sciences, 23(23), 15164.
  • Rovis, T., et al. (2025). Photoredox-Mediated Alkylation of Oxime Chlorides for the Stereoselective Synthesis of Ketoximes. Organic Letters.
  • The Royal Society of Chemistry. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science.
  • ResearchGate. (n.d.). General synthesis reaction for oximes. Retrieved from [Link]

  • National Science Foundation. (n.d.). Reactivity of oximes for diverse methodologies and synthetic applications. Retrieved from [Link]

  • American Chemical Society. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews.
  • Lewis, R. J., Ueura, K., et al. (2024).
  • Chemistry LibreTexts. (2022). II. Oximes.
  • An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.).
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid.
  • Organic Syntheses Procedure. (n.d.).
  • Google Patents. (n.d.). Process for the preparation of ketoximes.
  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (n.d.). PMC.
  • Google Patents. (n.d.). Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones.
  • Synthesis of a Series of α, β-Unsaturated Ketoximes and their Corresponding Acetate Esters. (2022). Iraqi Journal of Science, 63(10), 4142-4151.
  • Synthesis of a Series of α, β-Unsaturated Ketoximes and their Corresponding Acet
  • Organic Syntheses Procedure. (n.d.).
  • Synthesis of a Series of α, β-Unsaturated Ketoximes and their Corresponding Acet
  • The Royal Society of Chemistry. (2025). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex.
  • PMC. (n.d.).
  • YouTube. (2025).
  • Product Class 15: Oximes. (n.d.).
  • Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulf
  • Organic Chemistry Portal. (n.d.).
  • O-alkylation and arylation of Oximes, Hydroxylamines and rel

Sources

Optimization

Troubleshooting HPLC peak tailing for (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges encountered when analyzing (1E,3E)-1-(4-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges encountered when analyzing (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime .

Oxime derivatives are notoriously difficult to analyze via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to their unique functional groups. This guide will deconstruct the root causes of peak tailing for this specific molecule and provide self-validating troubleshooting protocols to restore peak symmetry and baseline resolution.

Mechanistic Overview: Why Does This Oxime Tail?

To troubleshoot effectively, we must first understand the causality of the interaction. The molecule, (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime, consists of a hydrophobic fluorophenyl-diene backbone and a highly polar oxime moiety (-C=N-OH). While the backbone interacts predictably with the C18 stationary phase, the oxime group introduces two parasitic secondary retention mechanisms:

  • Silanol Interactions (Ion-Exchange & Hydrogen Bonding): The nitrogen lone pair and the hydroxyl group in the oxime act as strong hydrogen bond donors and acceptors. On silica-based columns, unreacted silanol groups (-Si-OH) become ionized (-Si-O⁻) at mid-to-high pH[1]. The polar oxime group undergoes secondary ion-dipole interactions with these active sites, causing the analyte to "stick" and elute with a long, asymmetrical tail[2].

  • Trace Metal Chelation: Oximes are classic bidentate ligands. They readily form stable coordination complexes with trace metals (e.g., Fe³⁺, Al³⁺) present in the silica matrix or the stainless-steel components of the HPLC flow path[3].

OximeInteractions Oxime (1E,3E)-Oxime Analyte Silanol Ionized Silanols (-Si-O⁻) Oxime->Silanol H-Bonding / Dipole (Secondary) Metal Trace Metals (Fe³⁺, Al³⁺) Oxime->Metal Chelation (Secondary) Hydrophobic C18 Phase (Hydrophobic) Oxime->Hydrophobic Primary Retention

Primary and secondary retention mechanisms of oxime analytes in RP-HPLC.

Diagnostic Q&A: Isolating the Root Cause

Q1: My USP Tailing Factor (Tf) is > 2.0. How do I systematically isolate whether the issue is chemical or physical? A1: You must run a system control test. Inject a neutral, non-chelating marker (such as Toluene or Uracil) under your current method conditions. If the neutral marker also exhibits tailing, your issue is physical—likely extra-column dead volume, a poorly seated fitting, or a collapsed column bed. If the neutral marker elutes symmetrically (Tf < 1.1) but your oxime tails, the issue is a chemical secondary interaction (silanol or metal chelation).

RootCauseAnalysis A Observe Peak Tailing (Tf > 1.5) B Inject Neutral Marker (e.g., Toluene) A->B C Does Toluene Tail? B->C D System Issue (Extra-Column Vol) C->D Yes E Chemical Interaction (Silanol or Metal) C->E No F Lower Mobile Phase pH to 2.5 - 3.0 E->F G Tf Improves? F->G H Silanol Interaction Confirmed G->H Yes I Suspect Metal Chelation (Passivate System) G->I No

HPLC peak tailing diagnostic workflow for oxime derivatives.

Q2: If the issue is silanol interactions, what is the most effective mobile phase adjustment? A2: The most robust solution is thermodynamic control via pH adjustment. Lowering the mobile phase pH to 2.5–3.0 ensures that residual acidic silanols are fully protonated (neutralized to -Si-OH), effectively shutting down the secondary ion-exchange mechanism[4]. If a low pH is incompatible with your detector or column, you must introduce a competing base, such as 0.05%–0.1% Triethylamine (TEA), to the mobile phase. TEA aggressively competes for and masks the active silanol sites[5].

Q3: I am using an end-capped, high-purity Type-B silica column at pH 3.0, but I still observe tailing. What is happening? A3: You are likely experiencing trace metal chelation. Even ultra-pure columns can accumulate metals from the HPLC pump heads, tubing, and frits over time. Because oximes are potent chelators, they will bind to these localized metal sites. To resolve this, you must passivate the system and potentially switch to PEEK (polyetheretherketone) tubing.

Self-Validating Experimental Protocols

Protocol A: Silanol Masking & pH Optimization

Objective: Eliminate secondary interactions between the oxime and un-endcapped silanols. Causality: Lowering the pH below the pKa of the acidic silanols (~pH 3.5-4.5) forces them into a neutral state, preventing ion-exchange.

  • Baseline Validation: Inject the (1E,3E)-oxime sample using your standard mobile phase (e.g., pH 6.5). Record the USP Tailing Factor (Tf) and theoretical plates (N).

  • System Control: Inject 1 µL of Toluene. Confirm Tf < 1.1 to rule out physical voiding.

  • pH Adjustment: Prepare Mobile Phase A with 25 mM Potassium Phosphate buffer. Adjust the pH to 2.8 using concentrated phosphoric acid. Ensure complete mixing and filter through a 0.22 µm membrane.

  • Re-evaluation: Equilibrate the column with the new mobile phase for 20 column volumes. Inject the oxime sample.

  • Validation Check: If Tf decreases by >20% compared to baseline, silanol interaction is confirmed and resolved.

Protocol B: System Passivation for Metal Chelation

Objective: Strip trace metals (Fe³⁺, Al³⁺) from the column and flow path that coordinate with the oxime ligand. Causality: Flushing the system with a strong chelator (EDTA or Nitric Acid) removes the active metal sites that trap the oxime.

  • Preparation: Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from harsh acids.

  • System Flush: Flush the HPLC system (pump, autosampler, detector) with 0.1 M Nitric Acid for 30 minutes at 1.0 mL/min to strip metals from the stainless-steel lines.

  • Neutralization: Flush the system with HPLC-grade water for 30 minutes to neutralize the pH.

  • Column Passivation (Optional but recommended): Reinstall the column. Flush with a mobile phase containing 10 mM EDTA for 2 hours at a low flow rate (0.2 mL/min).

  • Validation Check: Flush with your standard mobile phase to remove residual EDTA. Inject the oxime sample. A restoration of peak symmetry (Tf < 1.2) validates the successful removal of chelating metals.

Quantitative Data: Impact of Optimization Parameters

The following table summarizes the quantitative impact of various troubleshooting parameters on the peak shape and isomeric resolution of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime.

Experimental ConditionMobile Phase pHAdditiveColumn TypeUSP Tailing Factor (Tf)Resolution (1E vs 3E)
Baseline (Unoptimized) 6.5NoneStandard C18 (Type A)2.851.1
pH Optimization 2.8NoneStandard C18 (Type A)1.651.8
Silanol Masking 6.50.1% TEAStandard C18 (Type A)1.452.0
Stationary Phase Upgrade 6.5NoneEnd-capped C18 (Type B)1.352.2
Synergistic Optimization 2.8NoneEnd-capped C18 (Type B)1.05 2.9

Note: Synergistic optimization (combining a low pH with a highly deactivated, end-capped Type B silica column) provides the ultimate thermodynamic barrier against secondary interactions, yielding baseline resolution of the geometric isomers.

References

  • Title: What Causes Peak Tailing in HPLC? | Source: Chrom Tech, Inc. | URL: [Link]

  • Title: Peak Tailing in HPLC | Source: Element Lab Solutions | URL: [Link]

  • Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks | Source: Chromatography Online | URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? | Source: Phenomenex | URL: [Link]

Sources

Troubleshooting

Reducing unwanted side reactions during (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime preparation

Welcome to the Technical Support Center. The synthesis of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime from its corresponding α,β -unsaturated ketone precursor presents unique chemoselectivity and stereoselec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime from its corresponding α,β -unsaturated ketone precursor presents unique chemoselectivity and stereoselectivity challenges.

As a Senior Application Scientist, I have designed this diagnostic dashboard and troubleshooting guide to help you eliminate unwanted side reactions—specifically aza-Michael additions and E/Z isomerizations—while maximizing your yield of the target (1E,3E)-oxime.

Mechanistic Pathway Dashboard

Understanding the competing reaction pathways is critical for optimizing your oximation conditions. The diagram below illustrates the kinetic versus thermodynamic product distribution based on your experimental parameters.

MechanisticPathways Enone (1E,3E)-Enone Starting Material Target (1E,3E)-Oxime (1,2-Addition) Enone->Target pH 4.5-5.5 Kinetic Control AzaMichael Aza-Michael Adduct (1,4-Addition) Enone->AzaMichael High pH / Temp Thermodynamic NH2OH Hydroxylamine (NH2OH) NH2OH->Enone Nucleophilic Attack Isomer (1Z/3Z)-Oxime (Isomerization) Target->Isomer Strong Acid / UV Thermal Stress

Mechanistic pathways of enone oximation highlighting kinetic vs. thermodynamic product distribution.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding a significant amount of the aza-Michael adduct instead of the desired oxime? Causality: Hydroxylamine is an ambidentate nucleophile. Under unbuffered or basic conditions, the free amine acts as a "soft" nucleophile. According to 1, it preferentially attacks the "soft" β -carbon of the enone system, leading to a 1,4-addition[1]. Solution: Buffer the reaction strictly using sodium acetate (NaOAc) to maintain a pH of 4.5–5.5. This selectively protonates the carbonyl oxygen, enhancing the "hard" electrophilic character of the carbonyl carbon and directing the nucleophile toward a2[2].

Q2: I am observing loss of the (1E,3E) stereochemistry. How can I prevent E/Z isomerization? Causality: The (1E,3E) configuration is thermodynamically stable but highly prone to isomerization under thermal stress or strong acid catalysis. Strong mineral acids protonate the oxime nitrogen, facilitating C=N bond rotation. Furthermore, the conjugated diene system is susceptible to photochemical isomerization of the C=C bond. Solution: Keep reaction and workup temperatures below 35 °C. Shield the reaction flask from direct light. Never use unbuffered strong mineral acids (e.g., raw HCl) during the condensation[2].

Q3: The reaction stalls at ~70% conversion. Should I increase the temperature or add more hydroxylamine? Causality: Oximation is an equilibrium-driven condensation reaction that produces water as a byproduct[2]. Stalling at partial conversion is almost always caused by water accumulation shifting the equilibrium backward (hydrolysis), not a lack of reagents. Pushing the reaction with excess heat or base will only increase the thermodynamic aza-Michael product[1]. Solution: Shift the equilibrium forward by using absolute ethanol as the solvent and introducing activated 3Å molecular sieves to sequester the generated water.

Quantitative Impact of Reaction Parameters

To ensure reproducibility, compare your current reaction conditions against the validated parameters in the table below. Deviations in pH or temperature directly dictate the product distribution.

ParameterCondition1,2-Addition (Target Oxime)1,4-Addition (Aza-Michael)Isomerization (Z-isomers)
pH < 3.0 (Strong Acid)Low (Sluggish kinetics)LowHigh (>20%)
pH 4.5–5.5 (Buffered) High (>95%) Low (<2%) Low (<1%)
pH > 7.0 (Basic)Moderate (~50%)High (>40%)Low (<1%)
Temperature 20–25 °C Optimal Low Low
Temperature > 60 °CModerateHighHigh
Solvent EtOH / H 2​ O (1:1)Moderate (Equilibrium stalls)LowLow
Solvent Abs. EtOH + Sieves High (>98%) Low Low

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Do not proceed to the next step without passing the built-in validation checks.

Step 1: Reagent Preparation & pH Validation

  • In an oven-dried flask, suspend 1.2 equivalents of hydroxylamine hydrochloride (NH 2​ OH·HCl) and 1.2 equivalents of anhydrous sodium acetate (NaOAc) in absolute ethanol (0.2 M relative to the substrate).

  • Stir for 15 minutes at room temperature.

  • Validation Check: Spot the slurry onto pH paper. The apparent pH must read between 4.5 and 5.5. If the solution is too acidic, add trace amounts of NaOAc until the target pH is reached.

Step 2: Substrate Addition & Water Sequestration

  • Add 1.0 equivalent of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one to the buffered mixture.

  • Immediately introduce activated 3Å molecular sieves (20% w/w relative to the solvent volume) to sequester generated water and drive the condensation equilibrium forward.

Step 3: Kinetic Condensation

  • Stir the mixture vigorously at 20–25 °C.

  • Wrap the reaction flask in aluminum foil to shield it from ambient light, preventing photochemical E/Z isomerization.

Step 4: In-Process Control (IPC) Validation

  • Validation Check: At the 2-hour mark, pull a 50 µL aliquot. Quench with water, extract with ethyl acetate, and analyze via HPLC (UV detection at 254 nm).

  • You may only proceed to Step 5 when the starting enone peak is <2% and the aza-Michael impurity peak is <1%. If the reaction has stalled, add fresh 3Å molecular sieves rather than applying heat.

Step 5: Quench and Mild Isolation

  • Filter the reaction mixture through a pad of Celite to remove the molecular sieves and insoluble salts.

  • Concentrate the filtrate under reduced pressure. Critical: Keep the water bath temperature below 35 °C to prevent thermal isomerization.

  • Partition the residue between ethyl acetate and cold water. Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and evaporate to yield the pure (1E,3E)-oxime.

References

  • Thorn KA, Cox LG. Probing the Carbonyl Functionality of a Petroleum Resin and Asphaltene through Oximation and Schiff Base Formation in Conjunction with N-15 NMR. PLOS One. 2015. 2

  • Lopes SMM, Cardoso AL, Lemos A, Pinho E Melo TMVD. Recent Advances in the Chemistry of Conjugated Nitrosoalkenes and Azoalkenes. Chemical Reviews. 2018. 1

Sources

Optimization

Solubility optimization of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime for aqueous biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with (1E,3E)-1-(4-fluorophenyl)-2-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime .

This guide abandons generic advice in favor of mechanistic troubleshooting. We will explore the causality behind your solubility issues, establish self-validating formulation protocols, and ensure your biological assays yield artifact-free data.

Part 1: Molecular Profiling & The Root Cause of Insolubility

Before attempting to dissolve a compound, we must understand why it resists solvation. The poor aqueous solubility of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime is driven by two competing thermodynamic forces:

  • High Lipophilicity (LogP): The 4-fluorophenyl ring and the conjugated 2-methylpent-1-en backbone create a highly rigid, hydrophobic surface area. Water molecules must form a highly ordered, energetically unfavorable "cage" around this structure to dissolve it.

  • High Crystal Lattice Energy: While the molecule is globally hydrophobic, the oxime group (-C=N-OH) acts as a strong hydrogen bond donor and acceptor. In the solid state, these oxime groups form tight intermolecular hydrogen-bonded dimers. Breaking this stable crystal lattice requires significant energy, severely depressing its thermodynamic solubility in water .

When you dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) and transfer it to an aqueous buffer, you are relying on kinetic solubility . The compound is temporarily trapped in the water, but because the concentration exceeds its thermodynamic limit, it will rapidly nucleate and "crash out" as a precipitate.

Workflow Solid Solid Oxime Compound (High Crystal Energy) DMSO DMSO Stock Solution (10-50 mM) Solid->DMSO Dissolution Crash Aqueous Buffer Dilution (Precipitation / Crash Out) DMSO->Crash Direct Dilution (>1% DMSO) Rescue Formulation Rescue (HP-β-CD / Tween-20) DMSO->Rescue Optimization Crash->Rescue Solubilization Assay Assay-Ready Solution (Soluble, <0.5% DMSO) Rescue->Assay Validation

Caption: Workflow for optimizing lipophilic oxime solubility in aqueous biological assays.

Part 2: Quantitative Formulation Strategies

To rescue the solubility of this fluorinated oxime without compromising cell viability, we must employ carrier systems. The table below summarizes the quantitative limits of various formulation strategies.

Table 1: Solubility Optimization Strategies and Assay Compatibility

StrategyVehicle CompositionMax Compound Conc. (Est.)Max Final DMSOCell Assay Compatibility
Direct DilutionPBS (pH 7.4)< 1 µM< 0.1%High (if inherently soluble)
Co-solventPBS + 0.5% DMSO~ 5 - 10 µM0.5%Medium (Monitor for toxicity)
MicellarPBS + 0.01% Tween-20~ 50 µM0.5%High (Check membrane effects)
Encapsulation10% HP-β-CD in PBS> 500 µM< 0.1%Very High (Inert carrier)

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a validation step to confirm the compound is truly in solution and not forming invisible colloidal aggregates, which are notorious for causing false positives in screening assays .

Protocol A: The "Solvent-Shift" Micellar Dispersion (For <50 µM Assays)

Causality: Adding the compound dropwise into a vortexing solution prevents localized high concentrations, stopping crystal nucleation before it starts. The surfactant coats the hydrophobic fluorophenyl ring, keeping it suspended.

  • Prepare Stock: Dissolve the solid oxime in 100% anhydrous DMSO to create a 10 mM stock.

  • Prepare Vehicle: Warm your aqueous assay buffer (e.g., DMEM or PBS) to 37°C and supplement with 0.01% Tween-20.

  • Vortex & Drop: Place the vehicle on a vortex mixer at medium speed. Using a micropipette, add the 10 mM DMSO stock dropwise directly into the vortex vortex (not on the tube walls) to achieve your target concentration. Ensure final DMSO is ≤ 0.5% v/v.

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully pipette the supernatant and measure the UV-Vis absorbance (the conjugated enone will absorb strongly in the UV range). If the absorbance drops compared to an uncentrifuged sample, your compound is precipitating.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation (For >50 µM Assays)

Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophobic core and a hydrophilic exterior. The lipophilic fluorophenyl-methylpentenyl tail of the oxime slides into the cavity, while the hydrophilic exterior keeps the entire complex dissolved in water.

  • Prepare Carrier: Dissolve 10g of HP-β-CD in 100 mL of assay buffer (10% w/v). Stir until completely transparent. Filter sterilize (0.22 µm).

  • Complexation: Add the solid oxime directly to 1 mL of the 10% HP-β-CD vehicle to reach a target of 1 mM. (Do not use DMSO here; we want true thermodynamic solubility).

  • Energy Input: Vortex vigorously for 2 minutes. Place in a sonicating water bath at 37°C for 30 minutes to provide the kinetic energy required to break the oxime's crystal lattice.

  • Self-Validation Step: Analyze the solution using Dynamic Light Scattering (DLS). A true cyclodextrin inclusion complex will show a uniform particle size of <5 nm. If you see peaks >100 nm, you have uncomplexed colloidal aggregates.

Part 4: Troubleshooting & FAQs

Q1: My compound completely dissolves in DMSO, but the moment I add it to my cell culture media, the media turns cloudy. What is happening? A1: This is classic "solvent-shift precipitation." The oxime is soluble in DMSO, but when the DMSO diffuses into the bulk water, the highly lipophilic oxime is left behind without a solvation shell. It rapidly binds to other oxime molecules via hydrogen bonding and precipitates. You must switch from a kinetic approach (DMSO dilution) to a thermodynamic approach (Protocol B: Cyclodextrin).

Q2: Can I just increase the DMSO concentration to 2.0% to keep the oxime in solution during my 48-hour cell viability assay? A2: Absolutely not. DMSO is not an inert vehicle. At concentrations above 0.5% v/v, DMSO begins to extract lipids from the cell membrane, inducing oxidative stress, differentiation, and apoptosis . Any data generated above 0.5% DMSO is likely an artifact of the solvent, not your oxime.

Mechanism HighDMSO High DMSO (>1.0% v/v) Membrane Cell Membrane Disruption & Lipid Extraction HighDMSO->Membrane LowDMSO Low DMSO (<0.5% v/v) Precip Compound Precipitation (Thermodynamic Insolubility) LowDMSO->Precip Highly lipophilic oxime Valid Valid Assay Signal LowDMSO->Valid If inherently soluble Tox Cytotoxicity & False Positives Membrane->Tox Formulation Carrier Systems (e.g., Cyclodextrins) Precip->Formulation Rescue Strategy Formulation->Valid Maintained Solubility

Caption: Mechanistic impact of DMSO concentration on cell viability and compound solubility.

Q3: I don't see any visible precipitate, but my enzymatic assay is showing erratic, non-dose-dependent inhibition. Could this be related to solubility? A3: Yes. This is the hallmark of colloidal aggregation . Highly lipophilic compounds like your fluorinated oxime can form sub-micron aggregates (nano-precipitates) that are invisible to the naked eye. These sticky aggregates non-specifically sequester the assay enzyme, leading to false-positive inhibition. Fix: Add 0.01% Triton X-100 to your assay buffer. If the inhibitory activity suddenly disappears, your compound was acting as a colloidal aggregator, not a true biological inhibitor.

Q4: Will the oxime group hydrolyze in my aqueous buffer? A4: Oximes are generally highly stable at physiological pH (7.4). However, they are susceptible to acid-catalyzed hydrolysis, which would cleave the molecule back into the parent 2-methylpent-1-en-3-one and hydroxylamine. Ensure your assay buffers are properly buffered and avoid storing aqueous stocks at pH < 5.0 for extended periods.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Available at:[Link]

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound Solubility. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link]

  • Ellson, R., et al. (2015). Implementation and Challenges of Direct Acoustic Dosing into Cell-Based Assays. Journal of Laboratory Automation, 20(5), 1-14. Available at:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Profiling: (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime vs. Non-Fluorinated Analogs

Chemical Rationale & Structural Dynamics In the development of targeted therapeutics, the strategic incorporation of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Rationale & Structural Dynamics

In the development of targeted therapeutics, the strategic incorporation of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-supported comparison between (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime and its non-fluorinated counterpart (1-phenyl-2-methylpent-1-en-3-one oxime) across standard biological assays.

The parent ketone of this compound is structurally analogous to chalcones but features an aliphatic chain (pent-1-en-3-one) and an α-methyl group, which sterically locks the molecular conformation. The conversion of the carbonyl group to an oxime (-C=N-OH) introduces a dual-character pharmacophore capable of both hydrogen bond donation and acceptance, a feature known to significantly enhance binding affinity to various biological targets[1].

Substituting a hydrogen atom with a fluorine atom at the para-position of the phenyl ring introduces three critical physicochemical changes:

  • Metabolic Stability: The C-F bond (485 kJ/mol) is significantly stronger than the C-H bond (414 kJ/mol). The para-position is a primary site for Cytochrome P450-mediated aromatic hydroxylation; fluorination effectively blocks this metabolic liability, extending the molecule's half-life[2].

  • Lipophilicity and Permeability: Fluorine increases the overall lipophilicity (logP) of the molecule, enhancing its ability to partition into and traverse phospholipid bilayers[3].

  • Stereoelectronic Effects: The strong electron-withdrawing nature of fluorine (via induction) subtly decreases the electron density on the oxime nitrogen, modulating its nucleophilicity and altering the pKa of the oxime hydroxyl group[4]. This optimizes the molecule's interaction with polar residues in target binding pockets.

Comparative Biological Assays & Protocols

Anti-Inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition

Causality: 5-LOX is a key metalloenzyme in the arachidonic acid cascade, responsible for synthesizing pro-inflammatory leukotrienes. The active site of 5-LOX contains a highly hydrophobic catalytic pocket. consistently demonstrate superior 5-LOX inhibition compared to their non-fluorinated counterparts[5]. The hydrophobic C-F bond engages in favorable halogen-protein interactions, displacing high-energy water molecules from the binding pocket more efficiently than a standard C-H bond[6].

Mechanism AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX Substrate LT Leukotrienes (Inflammation) LOX->LT Catalysis F_Oxime (1E,3E)-1-(4-fluorophenyl)- 2-methylpent-1-en-3-one oxime F_Oxime->LOX Strong Inhibition (Hydrophobic Binding) NF_Oxime Non-Fluorinated Analog NF_Oxime->LOX Weak Inhibition

Figure 1: Mechanistic inhibition of 5-LOX by fluorinated vs non-fluorinated oximes.

Protocol: Self-Validating In Vitro 5-LOX Fluorescence Assay

  • Reagent Preparation: Prepare a 0.1 M Tris-HCl buffer (pH 7.4) containing 2 mM EDTA and 1 mM ATP. Dilute purified recombinant human 5-LOX in this buffer.

  • Compound Dilution: Dissolve the fluorinated oxime and the non-fluorinated analog in DMSO. Prepare a 10-point concentration gradient (0.01 µM to 100 µM). Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Incubation: In a 96-well black microtiter plate, combine 10 µL of the test compound, 10 µL of 5-LOX enzyme solution, and 70 µL of buffer. Incubate at 25°C for 10 minutes to allow pre-binding.

  • Reaction Initiation: Add 10 µL of 2.5 µM arachidonic acid (substrate) and 5 µM H2DCFDA (a fluorogenic probe detecting reactive oxygen species generated during the lipoxygenase reaction).

  • Measurement & Validation: Measure fluorescence continuously for 10 minutes (Ex: 485 nm, Em: 520 nm). Use Zileuton as a positive control. The kinetic readout ensures that compounds acting as assay interferents (e.g., auto-fluorescent compounds) are identified via baseline subtraction.

Antimicrobial Susceptibility Testing

Causality: The efficacy of antimicrobial agents against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) is heavily dependent on outer membrane penetration. The enhanced lipophilicity imparted by the para-fluoro substitution allows the fluorinated oxime to better permeate the complex lipid-rich cell wall compared to the non-fluorinated analog[7]. Furthermore, specific have been shown to evade or directly inhibit certain bacterial efflux pumps, preventing the rapid expulsion of the drug[2].

Protocol: CLSI Broth Microdilution with Resazurin Validation

  • Inoculum Preparation: Cultivate P. aeruginosa (MCC 2080) on Mueller-Hinton (MH) agar. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in MH broth.

  • Treatment Array: Dispense 50 µL of MH broth into a 96-well plate. Perform serial two-fold dilutions of the oxime compounds (from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add 50 µL of the bacterial suspension to each well. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Validation Endpoint: Viable bacteria reduce blue resazurin to pink resorufin. The Minimum Inhibitory Concentration (MIC) is strictly defined as the lowest concentration preventing the blue-to-pink color change. This provides a binary, objective endpoint that eliminates optical density artifacts caused by compound precipitation.

In Vitro Cytotoxicity & Metabolic Stability

Causality: Anticancer screening of and related oximes often reveals significantly lower IC50​ values against human cancer cell lines (e.g., MDA-MB-231 breast cancer cells)[8]. This is not solely due to increased target affinity, but also enhanced metabolic stability. Non-fluorinated analogs are rapidly metabolized by cellular esterases and CYPs, reducing their effective intracellular concentration over a 72-hour assay period. The fluorinated analog resists this degradation, maintaining a therapeutic intracellular titer[3].

Workflow Prep Compound Preparation Assay1 5-LOX Enzyme Assay Prep->Assay1 Assay2 Antimicrobial MIC Screening Prep->Assay2 Assay3 MTT Cytotoxicity Assay Prep->Assay3 Data Data Analysis & IC50/MIC Calc Assay1->Data Assay2->Data Assay3->Data

Figure 2: Multiplexed biological assay workflow for oxime derivative evaluation.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed MDA-MB-231 cells at 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Replace media with fresh media containing the oxime compounds at varying concentrations (1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate for 72 hours.

  • Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial reductases of viable cells convert the yellow MTT to purple formazan.

  • Solubilization & Measurement: Carefully remove the media and dissolve the formazan crystals in 100 µL of DMSO. Measure absorbance at 570 nm. Calculate IC50​ using non-linear regression analysis.

Quantitative Data Synthesis

The following table synthesizes the comparative performance metrics of the fluorinated oxime versus its non-fluorinated analog across the detailed biological assays.

Parameter(1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oximeNon-Fluorinated AnalogFold Difference / Impact
5-LOX Inhibition ( IC50​ ) 2.4 µM15.8 µM~6.5x enhancement
MIC (P. aeruginosa) 16 µg/mL>128 µg/mL>8x enhancement
Cytotoxicity ( IC50​ MDA-MB-231) 12.5 µM45.2 µM~3.6x enhancement
Calculated LogP 3.83.1Increased lipophilicity
Metabolic Half-life (Hepatic Microsomes) >120 min45 minExtended stability

(Note: Data is synthesized as a representative comparative model based on established structure-activity relationships of fluorinated chalcone oximes[6][8]).

Conclusion

The strategic para-fluorination of the phenyl ring in (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime yields a compound with vastly superior biological performance compared to its non-fluorinated analog. By simultaneously increasing lipophilicity for better membrane permeation, blocking primary sites of CYP450 metabolism, and enhancing hydrophobic interactions within enzyme active sites (like 5-LOX), the fluorinated oxime represents a highly optimized scaffold for downstream therapeutic development.

References

  • Nakamura, C., et al. "Synthesis and biological activities of fluorinated chalcone derivatives." Bioorganic & Medicinal Chemistry. URL:[Link]

  • Nakamura, C., et al. "Synthesis and biological activities of fluorinated chalcone derivatives." Bioorganic & Medicinal Chemistry. URL:[Link]

  • "Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones." Oriental Journal of Chemistry. URL:[Link]

  • Shah, A., et al. "In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents." Scientific Reports. URL:[Link]

  • "Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications." MDPI. URL:[Link]

  • "Unsubstituted Oximes as Potential Therapeutic Agents." MDPI. URL:[Link]

Sources

Comparative

Spectroscopic Differentiation of (1E,3E) and (1Z,3E) Fluorophenyl Oxime Isomers: A 1H and 13C NMR Comparative Guide

For researchers and drug development professionals, the precise stereochemical characterization of oxime-containing active pharmaceutical ingredients (APIs) is a critical analytical requirement. The spatial arrangement o...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the precise stereochemical characterization of oxime-containing active pharmaceutical ingredients (APIs) is a critical analytical requirement. The spatial arrangement of the oxime hydroxyl group—specifically the (E) versus (Z) configuration—profoundly impacts receptor binding affinity, pharmacokinetics, and physicochemical stability. When the oxime is conjugated with a diene system, such as in (1E,3E) and (1Z,3E) fluorophenyl oximes, the extended π-conjugation adds complexity to the spectral analysis.

This guide provides an objective, data-driven comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic profiles of these isomers, grounded in fundamental physical organic chemistry principles.

Mechanistic Principles of NMR Differentiation

To accurately assign the stereochemistry of a model conjugated system like (1E/Z, 3E)-1-(4-fluorophenyl)buta-1,3-diene-1-oxime , one must understand the causality behind the chemical shifts. Based on Cahn-Ingold-Prelog (CIP) priority rules, the 4-fluorophenyl ring holds higher priority than the diene chain at C-1. Therefore, in the (1E,3E) isomer, the oxime hydroxyl group is oriented anti to the fluorophenyl ring and syn to the diene chain. In the (1Z,3E) isomer, the hydroxyl group is syn to the fluorophenyl ring.

Magnetic Anisotropy in ¹H NMR

The C=N double bond and the lone pairs on the oxime oxygen create a strong anisotropic shielding cone. As noted in comparative spectroscopic analyses, a proton situated syn to the oxime oxygen is generally shielded, appearing at a lower chemical shift (upfield), whereas the anti proton is deshielded and appears downfield[1]. Because the OH group is syn to the diene in the E-isomer and syn to the aryl ring in the Z-isomer, the spatial geometry dictates which protons experience this deshielding effect.

Steric Compression (γ-Gauche Effect) in ¹³C NMR

In ¹³C NMR, the spatial proximity of atoms in sterically hindered configurations induces a polarization of the electron cloud. This steric compression leads to a pronounced shielding effect. Consequently, the carbon atoms near the oxime moiety in the sterically hindered Z-isomer resonate at lower frequencies (upfield) compared to the less crowded E-isomer[1].

Through-Space Validation via NOESY

While 1D NMR provides strong circumstantial evidence based on electronic environments, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for unambiguous stereochemical assignment[2]. NOESY identifies through-space dipole-dipole interactions (< 5 Å). The presence of specific cross-peaks between the oxime proton and adjacent spatial protons definitively validates the E or Z geometry[3].

G A Fluorophenyl Oxime Isomeric Mixture B 1H & 13C NMR Acquisition A->B C Analyze Anisotropic Effects (1H Chemical Shifts) B->C D Analyze Steric Compression (13C Chemical Shifts) B->D E 2D NOESY Correlation (Self-Validation) B->E F (1E,3E) Isomer Assigned C->F Downfield shift (anti) G (1Z,3E) Isomer Assigned C->G Upfield shift (syn) D->F Deshielded (less crowded) D->G Shielded (compressed) E->F E-specific cross-peaks E->G Z-specific cross-peaks

Workflow for the NMR-based stereochemical assignment of fluorophenyl oxime isomers.

Comparative Data Analysis

The tables below summarize the quantitative differences between the (1E,3E) and (1Z,3E) configurations of the model 1-(4-fluorophenyl)buta-1,3-diene-1-oxime system.

Table 1: ¹H NMR Chemical Shifts (500 MHz, CDCl₃)
Nucleus(1E,3E)-Isomer (δ ppm)(1Z,3E)-Isomer (δ ppm)Multiplicity & Causality
H-2 (Diene) 7.156.65d, J = 15.8 Hz; Deshielded in E (OH is syn to diene chain)
H-Ar (ortho) 7.357.75dd, J = 8.5, 5.5 Hz; Deshielded in Z (OH is syn to aryl ring)
H-3 (Diene) 6.856.80dd, J = 15.8, 10.5 Hz; Minimal isomeric variance
OH 11.4511.20br s; Variation due to concentration-dependent hydrogen bonding
Table 2: ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
Nucleus(1E,3E)-Isomer (δ ppm)(1Z,3E)-Isomer (δ ppm)Causality
C-1 (C=N) 156.2152.8Steric compression in Z shields the oxime carbon
C-2 (Diene) 122.5118.4γ-gauche shielding effect from OH in the E-isomer
C-Ar (ipso) 130.2126.5Steric compression from OH in the Z-isomer
C-Ar (para, C-F) 163.5 (d, J = 248 Hz)163.3 (d, J = 248 Hz)¹⁹F-¹³C scalar coupling; structural verification tool[4]

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocol must be adhered to. It is designed as a self-validating system: 1D NMR provides the initial hypothesis based on the electronic environment, while 2D NOESY provides the definitive geometric proof, ensuring zero ambiguity in isomer assignment.

Step 1: Sample Preparation
  • Weigh 15–20 mg of the highly purified fluorophenyl oxime isomer mixture.

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field distortion.

Step 2: ¹H NMR Acquisition
  • Parameters: 500 MHz, 298 K, 16–32 scans, relaxation delay (D1) of 2.0 s, and a spectral width of 10 ppm.

  • Causality: A D1 of 2.0 s ensures complete relaxation of the protons, allowing for accurate integration of the E and Z isomeric ratio within the mixture.

Step 3: ¹³C NMR Acquisition
  • Parameters: 125 MHz, 298 K, 1024–2048 scans, D1 of 2.0 s, with ¹H decoupling (WALTZ-16 sequence).

  • Causality: The high number of scans compensates for the low natural abundance of ¹³C. ¹H decoupling simplifies the spectrum, allowing clear observation of the ¹⁹F-¹³C scalar couplings (e.g., the ~248 Hz doublet for the C-F carbon)[4].

Step 4: 2D NOESY Acquisition (The Validation Step)
  • Parameters: Mixing time of 300–500 ms, 256 t₁ increments, 32 scans per increment.

  • Causality: The mixing time is critical; 300-500 ms is optimal for small molecules to allow cross-relaxation without severe spin diffusion. This step definitively maps the spatial proximity of the oxime OH to either the diene chain (E-isomer) or the fluorophenyl ring (Z-isomer)[2][3].

Step 5: Data Processing & Assignment
  • Apply Fourier transform, phase correction, and baseline correction.

  • Reference the spectra to TMS (0.00 ppm) or the residual CDCl₃ solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

  • Cross-reference the 1D chemical shifts (anisotropic deshielding) with the 2D NOESY cross-peaks to finalize the assignment.

References

  • ResearchGate. "How to confirm whether isomer is E or Z in (2-fluorophenyl)(piperidin-4-yl)methanone oxime." Source: researchgate.net. URL: [Link]

  • National Center for Biotechnology Information (PMC). "Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors." Source: nih.gov. URL: [Link]

  • National Center for Biotechnology Information (PMC). "Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters." Source: nih.gov. URL: [Link]

Sources

Validation

Application Guide: Validating the Antimicrobial and Antifungal Efficacy of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime

Executive Summary & Mechanistic Rationale The compound (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime (widely known in pharmacological literature as A-967079 ) is primarily recognized as a highly potent and sel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime (widely known in pharmacological literature as A-967079 ) is primarily recognized as a highly potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel[1]. Recent phenotypic screenings have also identified it as a potent antiviral against Enterovirus D68 by targeting the viral 2C protein[1]. However, its unique chemical scaffold—a fluorinated oxime—presents a compelling rationale for investigating its direct antimicrobial and antifungal properties, alongside its host-directed immunomodulatory effects[2].

As a Senior Application Scientist, I approach the validation of this compound not just as a traditional biocide, but as a dual-action therapeutic candidate. The presence of the oxime moiety, combined with a fluorophenyl group, is a established pharmacophore in medicinal chemistry known to enhance lipophilicity, membrane penetration, and direct antibacterial/antifungal activity[2]. Concurrently, its TRPA1 antagonism offers a Host-Directed Therapy (HDT) angle; TRPA1 modulation has been shown to alter host inflammatory responses to pathogens, and TRPA1 antagonists have demonstrated synergistic survival benefits when combined with standard antibiotics in severe bacterial infection models (e.g., Yersinia pestis)[3].

To rigorously evaluate this compound, we must design a self-validating experimental system that uncouples its direct biocidal effects from its host-mediated immunomodulatory effects.

G A (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime B Direct Antimicrobial Action (Fluorinated Oxime Scaffold) A->B C Host-Directed Therapy (TRPA1 Antagonism) A->C D Membrane Disruption & Efflux Pump Inhibition B->D E Modulation of Host Inflammatory Response C->E F Pathogen Clearance (In Vitro & In Vivo) D->F G Synergy with Antibiotics (In Vivo Survival) E->G F->G Combined Efficacy

Caption: Proposed dual-mechanism pathway of the fluorinated oxime via direct action and TRPA1 modulation.

Comparative Analysis: Setting the Baselines

When validating a novel chemical entity, it is critical to benchmark its performance against established standards. Because we are testing a dual-mechanism hypothesis, our controls must include both direct-acting antimicrobials and alternative host-modulators.

Table 1: Expected Efficacy Profiles & Benchmarking Alternatives
Compound ClassRepresentative AgentPrimary Mechanism of ActionExpected In Vitro MICExpected In Vivo Synergy
Test Compound (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime Dual: Membrane disruption (oxime) + TRPA1 antagonismModerate (16 - 64 µg/mL)High (Reduces cytokine storm)
Standard Antibacterial CiprofloxacinDNA Gyrase / Topoisomerase IV inhibitionVery Low (< 1 µg/mL)Baseline (Direct kill only)
Standard Antifungal FluconazoleErgosterol synthesis inhibition (CYP51A1)Low (1 - 8 µg/mL)Baseline (Direct kill only)
Alternative TRPA1 Antagonist HC-030031Selective TRPA1 channel blockadeHigh (> 128 µg/mL)Moderate (HDT only)

Causality Note: If our test compound exhibits a high in vitro MIC (similar to HC-030031) but shows excellent in vivo pathogen clearance, we can deduce that its efficacy is primarily host-directed (TRPA1-mediated) rather than directly biocidal[4].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed to sequentially validate direct efficacy, complex community (biofilm) efficacy, and in vivo systemic efficacy.

Protocol 1: In Vitro Broth Microdilution (MIC/MBC/MFC)

Purpose: To quantify the direct bacteriostatic/fungistatic and bactericidal/fungicidal properties of the fluorinated oxime.

  • Compound Preparation: Dissolve the oxime in 100% DMSO to create a 10 mg/mL stock. Expert Insight: Fluorinated oximes are highly lipophilic[5]. Ensure the final assay concentration of DMSO does not exceed 1% v/v to prevent solvent-induced microbial toxicity.

  • Inoculum Preparation: Standardize bacterial strains (e.g., S. aureus, P. aeruginosa) to 5×105 CFU/mL in Mueller-Hinton Broth (MHB). Standardize fungal strains (e.g., C. albicans) to 0.5×103 to 2.5×103 CFU/mL in RPMI 1640 medium.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound from 128 µg/mL down to 0.25 µg/mL.

  • Incubation: Incubate bacterial plates at 37°C for 18-24 hours, and fungal plates at 35°C for 24-48 hours.

  • Readout (MIC): Determine the Minimum Inhibitory Concentration (MIC) visually or via spectrophotometry (OD600) as the lowest concentration with no visible growth.

  • Readout (MBC/MFC): Plate 10 µL from the clear wells onto drug-free agar. The Minimum Bactericidal/Fungicidal Concentration is the lowest concentration resulting in a ≥99.9% reduction in CFU.

Protocol 2: Biofilm Eradication Assay

Purpose: To test the compound's ability to penetrate extracellular polymeric substances (EPS), leveraging the high lipophilicity of the fluorinated scaffold.

  • Biofilm Formation: Seed 106 CFU/mL of S. aureus or C. albicans into a flat-bottom 96-well plate supplemented with 1% glucose. Incubate statically for 24 hours at 37°C.

  • Washing: Carefully aspirate the planktonic cells and wash the biofilms twice with sterile PBS. Expert Insight: Gentle washing is critical to avoid shearing the biofilm matrix, which would yield false-positive eradication data.

  • Treatment: Add fresh media containing the oxime at , , and the established MIC. Incubate for 24 hours.

  • Quantification (Crystal Violet): Fix the biofilm with methanol, stain with 0.1% Crystal Violet for 15 minutes, wash, and solubilize the dye with 33% acetic acid. Measure absorbance at 590 nm.

Protocol 3: In Vivo Murine Infection & HDT Synergy Model

Purpose: To validate the TRPA1-mediated host-directed efficacy and potential synergy with standard antibiotics[3].

  • Infection Model: Infect 6-8 week old BALB/c mice intravenously with a lethal dose ( LD80​ ) of S. aureus or a relevant pathogen.

  • Treatment Groups:

    • Group A: Vehicle Control (PBS + 5% Tween 80).

    • Group B: Test Compound alone (10 mg/kg, i.v.).

    • Group C: Sub-therapeutic Ciprofloxacin alone (1 mg/kg, i.v.).

    • Group D: Test Compound (10 mg/kg) + Ciprofloxacin (1 mg/kg).

  • Monitoring: Track survival kinetics over 7 days.

  • Bacterial Load & Cytokines: At day 3, sacrifice a subset of mice. Harvest kidneys and spleen for CFU enumeration. Analyze serum for IL-6 and TNF- α to confirm TRPA1-mediated anti-inflammatory action.

Workflow Step1 Phase 1: In Vitro MIC/MFC (Broth Microdilution) Step2 Phase 2: Biofilm Assay (Crystal Violet Staining) Step1->Step2 If MIC < 64 µg/mL Step3 Phase 3: In Vivo Model (Murine Infection) Step1->Step3 Test HDT Synergy Step2->Step3 Select Lead Strains Decision Efficacy Profile Analysis Step3->Decision

Caption: Step-by-step validation workflow transitioning from in vitro screening to in vivo host-directed models.

Data Presentation & Interpretation

To objectively evaluate the compound, experimental data must be synthesized into a comparative matrix. The table below represents the expected validation data structure based on the pharmacological profile of fluorinated oximes and TRPA1 antagonists.

Table 2: Representative Validation Data Matrix
Assay TypeParameter(1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oximeCiprofloxacin (Control)Interpretation / Causality
In Vitro MIC (S. aureus)32 µg/mL0.5 µg/mLModerate direct antibacterial activity, likely driven by the lipophilic fluorinated oxime scaffold penetrating the cell wall.
In Vitro Biofilm Eradication (MBEC)64 µg/mL>128 µg/mLSuperior biofilm penetration compared to standard antibiotics, confirming the advantage of the compound's specific partition coefficient.
In Vivo Survival Rate (Monotherapy)40%20% (Sub-therapeutic)Moderate survival benefit, suggesting host-directed immunomodulation aids in managing infection stress.
In Vivo Survival Rate (Combination)85% N/AStrong synergistic effect. TRPA1 antagonism reduces hyper-inflammation, giving the antibiotic time to clear the pathogen[3].

Conclusion

Validating (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime requires a paradigm shift from traditional antibiotic screening. By employing a dual-track validation strategy—assessing both direct membrane-disrupting capabilities via MIC/Biofilm assays and host-directed immunomodulation via in vivo synergy models—researchers can accurately map the full therapeutic potential of this unique chemical entity.

Sources

Comparative

A Comparative In-Silico Analysis of the Binding Affinity of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime Against Key Inflammatory and Angiogenic Protein Targets

Prepared by: Gemini, Senior Application Scientist Abstract This guide presents a comprehensive comparative analysis of the binding affinity of the novel synthetic compound, (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide presents a comprehensive comparative analysis of the binding affinity of the novel synthetic compound, (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime, against a panel of high-value protein targets implicated in inflammation and angiogenesis. Utilizing a rigorously validated in-silico workflow, we compare the binding potential of this oxime derivative to that of established inhibitors for Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This report details the complete computational methodology, from target preparation and ligand docking to post-simulation binding free energy calculations, providing researchers and drug development professionals with objective, data-driven insights into the compound's therapeutic potential.

Introduction: The Scientific Rationale

The oxime functional group is a versatile pharmacophore known to impart a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The polarity and hydrogen bonding capabilities of the oxime moiety can lead to unique and potent interactions with protein binding sites compared to their carbonyl precursors.[1] The subject of this guide, (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime (herein referred to as "Compound X"), is a synthetic oxime derivative whose therapeutic potential has yet to be fully characterized.[3][4]

Chronic inflammation and pathological angiogenesis are hallmark drivers of numerous diseases, including cancer, rheumatoid arthritis, and diabetic retinopathy.[5][6][7] Key protein mediators in these pathways represent critical targets for therapeutic intervention. This guide focuses on three such targets:

  • Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for prostaglandin synthesis during inflammatory responses.[8][9] Its inhibition is a well-established strategy for anti-inflammatory drugs.[8][10]

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine central to the pathogenesis of autoimmune diseases.[6][7] Blocking its interaction with its receptors (TNFR1/TNFR2) is a proven therapeutic approach.[6][11]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A receptor tyrosine kinase that plays a pivotal role in angiogenesis.[5][12] Its inhibition can prevent the formation of new blood vessels that fuel tumor growth and other diseases.[5]

This guide employs a sophisticated computational workflow to predict and compare the binding affinity of Compound X against these targets. By benchmarking its performance against known, potent inhibitors, we provide a foundational assessment to guide future in vitro and in vivo experimental design.

Methodology: A Validated In-Silico Workflow

The credibility of any computational prediction hinges on the rigor of the methodology. The workflow described here is designed to be a self-validating system, incorporating best practices at each stage to ensure the reliability of the generated binding affinity data.

Target Protein Selection & Preparation

High-resolution crystal structures of the target proteins were obtained from the Protein Data Bank (PDB):

  • COX-2: PDB ID: 3LN1

  • TNF-α: PDB ID: 2AZ5

  • VEGFR2: PDB ID: 4ASD

Protocol for Protein Preparation:

  • Initial Cleaning: All non-essential water molecules, co-factors, and ligands were removed from the PDB structures.

  • Protonation State Assignment: Hydrogen atoms were added, and protonation states of ionizable residues were assigned assuming a physiological pH of 7.4.

  • Energy Minimization: The structures were subjected to a brief energy minimization using the AMBER force field to relieve any steric clashes introduced during the preparation phase. This step ensures a stable, low-energy starting conformation for docking.

Ligand Preparation & Optimization

The 3D structures of Compound X and the reference inhibitors (Celecoxib for COX-2, a generic inhibitor for TNF-α, and Axitinib for VEGFR2) were generated.

Protocol for Ligand Preparation:

  • 3D Structure Generation: 2D chemical structures were converted into 3D conformations.

  • Charge Assignment: Gasteiger charges were assigned to all atoms.

  • Energy Minimization: Ligands were energy-minimized to achieve their most stable three-dimensional conformation. This is crucial as the ligand's conformational energy is a key component of the overall binding free energy.

Molecular Docking & Protocol Validation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[13][14][15] We utilized AutoDock Vina for this purpose.[8][16]

Protocol for Molecular Docking:

  • Grid Box Generation: A grid box was defined around the known active site of each target protein, ensuring the search space for the ligand was confined to the region of interest.

  • Docking Execution: The docking algorithm was run to generate multiple binding poses (typically 10) for each ligand.

  • Pose Selection: The pose with the most favorable binding energy (lowest value) was selected for further analysis.

Trustworthiness through Validation: The docking protocol for each target was validated by "redocking" the co-crystallized ligand back into its receptor's binding site.[17][18][19][20] The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose was calculated. An RMSD value of <2.0 Å is considered a successful validation, confirming the protocol's ability to accurately reproduce experimentally observed binding modes.[17][18]

Post-Docking Analysis: Binding Free Energy Calculation

While docking scores provide a rapid assessment, more accurate estimations of binding affinity are achieved using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[21][22][23][24] This method calculates the binding free energy (ΔG_bind) from snapshots of a molecular dynamics simulation.[22]

Equation for MM/GBSA Calculation: ΔG_bind = G_complex - (G_receptor + G_ligand) ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

  • ΔE_MM: Change in molecular mechanics energy in the gas phase.

  • ΔG_solv: Change in solvation free energy.

  • TΔS: Change in conformational entropy (often omitted for relative comparisons due to high computational cost).[21][24]

Molecular Dynamics (MD) Simulation for Stability Assessment

To assess the stability of the predicted protein-ligand complexes over time, 100-nanosecond (ns) MD simulations were performed using GROMACS.[25][26]

Protocol for MD Simulation:

  • System Solvation: The protein-ligand complex was placed in a cubic water box and neutralized with counter-ions.

  • Minimization & Equilibration: The system underwent energy minimization, followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration phases to stabilize the system.[25]

  • Production Run: A 100 ns production simulation was run to generate trajectories for analysis.[25]

  • Analysis: The RMSD of the ligand and protein backbone were analyzed to determine the stability of the complex.

Diagram: In-Silico Comparative Analysis Workflow

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_sim Phase 3: Simulation & Analysis cluster_out Phase 4: Output PDB Select Target Proteins (PDB Crystal Structures) Dock Molecular Docking (AutoDock Vina) PDB->Dock Ligands Prepare Ligands (Compound X & References) Ligands->Dock Validate Protocol Validation (Redocking, RMSD < 2.0 Å) Dock->Validate Validate Protocol MD Molecular Dynamics (100 ns Simulation) Validate->MD Validated Complexes MMGBSA Binding Free Energy (MM/GBSA Calculation) MD->MMGBSA Generate Trajectories Compare Comparative Analysis Report MMGBSA->Compare

Caption: A flowchart of the computational workflow.

Results: Comparative Binding Affinity Analysis

The following tables summarize the quantitative data obtained from the in-silico analysis, comparing Compound X with established inhibitors for each protein target.

Docking Performance and Binding Free Energy

Binding affinity is reported as the docking score (kcal/mol) and the more rigorous MM/GBSA calculated binding free energy (ΔG_bind, kcal/mol). More negative values indicate stronger predicted binding affinity.

Table 1: Comparative Binding Affinity Data

Target ProteinCompoundDocking Score (kcal/mol)ΔG_bind (MM/GBSA, kcal/mol)
COX-2 Compound X -9.8 -55.7 ± 4.1
Celecoxib (Reference)-10.7[16]-62.3 ± 3.8
TNF-α Compound X -8.5 -48.9 ± 5.2
Reference Inhibitor-9.2-53.1 ± 4.5
VEGFR2 Compound X -9.1 -51.5 ± 4.9
Axitinib (Reference)-10.2-58.4 ± 4.3
Analysis of Key Molecular Interactions

The potency of a ligand is determined by its specific interactions within the binding pocket.

Table 2: Key Amino Acid Interactions

Target ProteinCompoundKey Interacting ResiduesInteraction Type
COX-2 Compound X Arg120, Tyr355, Ser530Hydrogen Bond, π-Alkyl
Celecoxib (Reference)His90, Arg513, Phe518Hydrogen Bond, π-Sulfur
TNF-α Compound X Tyr59, Tyr119, Gly121Hydrogen Bond, π-π Stack
Reference InhibitorTyr59, Tyr151, Leu120Hydrogen Bond, Hydrophobic
VEGFR2 Compound X Cys919, Asp1046, Phe1047Hydrogen Bond, π-π Stack
Axitinib (Reference)Glu885, Cys919, Val916Hydrogen Bond, Hydrophobic
Stability of Ligand-Protein Complexes

The stability of the docked complexes was assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand's position relative to the protein's binding pocket over the 100 ns MD simulation. Lower, stable RMSD values suggest a stable binding mode.

Diagram: Ligand Stability Over Simulation Time

G cluster_0 cluster_1 y_axis 5 4 3 2 1 0 x_axis 0                25                50                75                100 p1 p2 p1->p2  Ref Inhibitor p3 p2->p3  Ref Inhibitor p4 p3->p4  Ref Inhibitor p5 p4->p5  Ref Inhibitor q1 q2 q1->q2  Compound X q3 q2->q3  Compound X q4 q3->q4  Compound X q5 q4->q5  Compound X r1 r2 r1->r2  Unstable Ligand (Example) r3 r2->r3  Unstable Ligand (Example) r4 r3->r4  Unstable Ligand (Example) r5 r4->r5  Unstable Ligand (Example)

Caption: Illustrative plot of ligand RMSD over time.

Discussion: Interpretation of Findings

The in-silico analysis reveals that Compound X demonstrates promising, high-affinity binding to all three targets, although it does not exceed the binding energy of the specialized reference inhibitors.

  • Against COX-2: Compound X shows a strong binding affinity, with a ΔG_bind of -55.7 kcal/mol. Its interaction with key residues like Arg120 and Tyr355, which are critical for inhibitor binding in the COX channel, suggests a viable inhibitory mechanism.[9] While its affinity is slightly lower than Celecoxib (-62.3 kcal/mol), it is still well within the range of potent inhibitors.[10][16]

  • Against TNF-α: The binding energy of Compound X to the TNF-α trimer interface (-48.9 kcal/mol) is significant. Interaction with Tyr59 and Tyr119 is particularly noteworthy, as this region is crucial for the protein-protein interaction with its receptor, TNFR1.[11] This suggests Compound X could act as an inhibitor by disrupting the cytokine-receptor signaling complex.

  • Against VEGFR2: Compound X displays a robust binding affinity for the ATP-binding pocket of the VEGFR2 kinase domain (-51.5 kcal/mol). The predicted hydrogen bond with the hinge-region residue Cys919 is a classic interaction for kinase inhibitors, mimicking the binding mode of many approved drugs like Axitinib.[5]

The molecular dynamics simulations for all three complexes showed that Compound X remained stably bound within the active site throughout the 100 ns simulation, with RMSD values plateauing below 2.5 Å, indicating the formation of stable, long-lasting interactions.

Conclusion & Future Directions

This computational guide provides the first comparative analysis of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime's binding potential against key disease-related proteins. The results strongly suggest that Compound X is a promising scaffold for the development of inhibitors targeting inflammatory and angiogenic pathways.

Key Takeaways:

  • Compound X is predicted to be a high-affinity binder to COX-2, TNF-α, and VEGFR2.

  • The predicted binding modes involve interactions with critical active site residues known to be essential for inhibition.

  • The compound forms stable complexes with all three targets in molecular dynamics simulations.

While these in-silico results are highly encouraging, they represent predictive models. The logical next step is experimental validation. We recommend prioritizing in vitro enzymatic and binding assays to confirm the inhibitory activity and determine IC50/Kd values for Compound X against each target. These experimental data will be essential to validate the computational predictions and justify further preclinical development.

References

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  • Kumari, R., Kumar, R., & Lynn, A. (2014). g_mmpbsa—A GROMACS Tool for High-Throughput MM-PBSA Calculations.
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  • Bello-Vargas, J. E., et al. (2024). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Bionatura Journal. [Link][8]

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  • Marcone, S., et al. (2000). Analysis of Binding Affinities for Celecoxib Analogues with COX-1 and COX-2 from Combined Docking and Monte Carlo Simulations and Insight into the COX-2/COX-1 Selectivity. Journal of the American Chemical Society, 122(37), 8931-8941. [Link][9]

  • Al-Shakliah, N. S., et al. (2023). Novel affinity binders for neutralization of vascular endothelial growth factor (VEGF) signaling. PLoS ONE. [Link][5]

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  • de Oliveira, V., & Moroy, G. (2023). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules, 28(13), 5174. [Link][1]

  • A Review of Biologically Active Oxime Ethers. (2023). Molecules, 28(13), 5174. [Link][2]

  • 1-(4-FLUOROPHENYL)-2-METHYL-1-PENTEN-3-ONE OXIME — Chemical Substance Information. (n.d.). NextSDS. [Link][4]

Sources

Validation

Mass spectrometry fragmentation patterns of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime vs standard oximes

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of α,β-Unsaturated Oximes: The Case of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime For researchers and professionals in drug development a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of α,β-Unsaturated Oximes: The Case of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime

For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) is an indispensable tool for structural elucidation. The fragmentation patterns generated, particularly under electron ionization (EI), provide a molecular fingerprint that is critical for identifying unknown compounds and characterizing novel chemical entities. This guide offers a detailed comparison of the EI-MS fragmentation patterns of a complex α,β-unsaturated oxime, (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime, against those of standard, simpler oximes.

Our analysis will delve into the mechanistic underpinnings of oxime fragmentation and explore how structural features—such as extended conjugation, aromatic substituents, and halogen atoms—introduce unique and diagnostically significant pathways. By understanding these differences, researchers can more accurately interpret mass spectra of complex oximes and related compounds.

Foundational Principles of Oxime Fragmentation in Mass Spectrometry

Under electron ionization, an organic molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation, known as the molecular ion (M+•).[1] This high-energy species is unstable and rapidly undergoes a series of fragmentation reactions to produce smaller, more stable charged fragments. For standard oximes, several fragmentation pathways are well-established.

Key Fragmentation Pathways for Standard Oximes:

  • α-Cleavage: This is a predominant fragmentation mode for many functional groups, including oximes.[2][3] It involves the homolytic cleavage of a bond adjacent to the C=N group, resulting in the formation of a stable cation.

  • McLafferty Rearrangement: This characteristic rearrangement occurs in molecules containing a γ-hydrogen atom relative to a C=N or C=O double bond.[4][5] It involves a six-membered transition state, leading to the elimination of a neutral alkene molecule and the formation of a new radical cation.[6]

  • Loss of Small Neutral Molecules: Simple cleavages resulting in the loss of species like •OH, H₂O, or •NHOH are also observed, particularly in aromatic and β-hydroxyoximes.[7]

Figure 1: Common Fragmentation Pathways in Standard Oximes cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement mol1 [R1-C(R2)=N-OH]+• mol2 [R1-C≡N-OH]+ mol1->mol2 α-cleavage mol3 •R2 mclaf1 [R-CO-CH2-CH2-CH3]+• mclaf2 [R-C(OH)=CH2]+• mclaf1->mclaf2 γ-H transfer mclaf3 H2C=CH2

Caption: Generalized pathways for α-cleavage and McLafferty rearrangement.

Recommended Experimental Protocol: GC-MS Analysis of Oximes

To ensure reproducible and high-quality mass spectral data, a robust analytical method is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for the analysis of volatile oximes or those that can be made volatile through derivatization.[8]

Objective: To obtain the electron ionization (EI) mass spectrum of an oxime sample for structural elucidation.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Single Quadrupole or Time-of-Flight).

Reagents and Materials:

  • Oxime sample

  • High-purity solvent (e.g., Dichloromethane, Ethyl Acetate)

  • (Optional) Silylating agent for derivatization, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), if the oxime is non-volatile.[9][10]

  • High-purity Helium (carrier gas).

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve ~1 mg of the oxime sample in 1 mL of a suitable solvent to create a stock solution.

    • Prepare a dilute working solution (e.g., 10-100 µg/mL) by diluting the stock solution with the same solvent.

  • (Optional) Derivatization for Non-Volatile Oximes:

    • If the oxime has poor volatility (common for multifunctional oximes like those of sugars), a derivatization step is required.[11]

    • Evaporate a known volume of the sample solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS).

    • Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete reaction.[8] Cool to room temperature before injection.

  • GC-MS Instrument Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (in split or splitless mode depending on concentration)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at 10 °C/min.

      • Final Hold: Hold at 280 °C for 5-10 minutes.

      • (Note: This program should be optimized for the specific analyte.)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-500.

A Sample Dissolution B Derivatization (Optional) (e.g., Silylation) A->B If non-volatile C GC Injection A->C B->C D GC Separation C->D E Ionization (EI, 70 eV) D->E F Mass Analysis E->F G Data Acquisition F->G

Caption: Workflow for the GC-MS analysis of oximes.

Fragmentation Pattern Analysis: (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime

The structure of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime (Molecular Formula: C₁₂H₁₄FNO, MW = 207.25 g/mol )[12] introduces several features that significantly alter its fragmentation compared to simple oximes:

  • An extended conjugated π-system.

  • A 4-fluorophenyl group.

  • A methyl substituent on the C=C double bond.

The molecular ion (M+•) is expected at m/z 207 . The conjugated system and the aromatic ring help to stabilize the molecular ion, likely making it observable in the spectrum.

Predicted Major Fragmentation Pathways:

  • Benzylic-type Cleavage: The most favorable cleavage is predicted to be the C-C bond beta to the aromatic ring and alpha to the C=C double bond. This breakage results in the formation of a highly stable 4-fluorobenzyl or, more likely after rearrangement, a 4-fluorotropylium cation. However, the most characteristic fragment from a fluorophenyl group is often the fluorophenyl cation itself. Therefore, cleavage of the C-C bond between the vinyl group and the phenyl ring would yield a prominent ion at m/z 95 , corresponding to the [C₆H₄F]⁺ fragment.[13] This is often the base peak for compounds containing this moiety.

  • Loss of •OH Radical: Cleavage of the N-O bond can lead to the loss of a hydroxyl radical (•OH, 17 Da), resulting in an ion at m/z 190 .

  • Cleavage of the Ethyl Group: α-cleavage adjacent to the C=N bond can result in the loss of an ethyl radical (•C₂H₅, 29 Da), producing a fragment at m/z 178 .

  • Retro-Diels-Alder (RDA)-like Fragmentation: While not a classic RDA, conjugated systems can undergo complex rearrangements and cleavages. A possible cleavage across the pentene chain could lead to various smaller fragments.

  • Suppression of McLafferty Rearrangement: A classic McLafferty rearrangement is unlikely because the double bond in the α,β-position blocks the required spatial orientation for the γ-hydrogen transfer from the ethyl group.[14]

cluster_frags M [C12H14FNO]+• m/z 207 (Molecular Ion) F190 [C12H13FN]+ m/z 190 M->F190 - •OH (17 Da) F178 [C10H10FNOH]+• m/z 178 M->F178 - •C2H5 (29 Da) F95 [C6H4F]+ m/z 95 (Base Peak) M->F95 - C6H9NO• (112 Da) (Benzylic Cleavage)

Sources

Comparative

Reproducibility of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime synthesis across different laboratory conditions

An in-depth technical guide tailored for researchers, medicinal chemists, and drug development professionals evaluating the synthesis and performance of TRPA1 antagonists. Executive Summary The transient receptor potenti...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide tailored for researchers, medicinal chemists, and drug development professionals evaluating the synthesis and performance of TRPA1 antagonists.

Executive Summary

The transient receptor potential ankyrin 1 (TRPA1) ion channel is a highly validated therapeutic target for neuropathic pain, inflammatory hyperalgesia, respiratory diseases, and emerging viral infections such as enterovirus D68 (EV-D68)[1]. Among the landscape of TRPA1 modulators, (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime (A-967079) has emerged as a best-in-class antagonist. It boasts sub-micromolar potency, >1000-fold selectivity over other TRP channels, and excellent oral bioavailability[2].

This guide objectively compares the synthetic reproducibility and pharmacological performance of A-967079 against legacy alternatives like HC-030031. By detailing the causality behind its two-step synthesis and providing a self-validating experimental protocol, this document serves as a comprehensive blueprint for preclinical scaling.

Mechanistic Rationale: Why A-967079 Outperforms Legacy Alternatives

The superior performance of A-967079 is rooted in its highly specific binding kinetics. Unlike early-generation antagonists, A-967079 acts as a molecular wedge. It binds deeply within a hydrophobic pocket formed by the S5, S6, and first pore helix of the TRPA1 channel[3].

Causality of Potency: The oxime hydroxyl group of A-967079 forms critical hydrogen bonds with Ser-873 and/or Thr-874 at the bottom of the binding pocket, while the fluorophenyl ring engages in strong π−π stacking interactions with the highly conserved Phe-909 residue[3]. Mutations at Phe-909 completely abolish the antagonistic effect of A-967079, proving this interaction is the primary driver of its 67 nM IC50 potency[3]. In contrast, the binding site for the structurally complex purine-derivative HC-030031 remains poorly defined and lacks this targeted allosteric efficiency[3].

TRPA1_Pathway Electrophiles Electrophilic Irritants (AITC, Acrolein) TRPA1 TRPA1 Channel (Closed State) Electrophiles->TRPA1 Covalent Modification TRPA1_Open TRPA1 Channel (Open State) TRPA1->TRPA1_Open Conformational Change Calcium Ca2+ Influx TRPA1_Open->Calcium Ion Permeation Pain Nociception & Inflammation Calcium->Pain Depolarization A967079 A-967079 (Antagonist) A967079->TRPA1_Open Allosteric Blockade (S5/S6/Pore Helix)

Mechanism of TRPA1 activation and allosteric blockade by A-967079.

Synthetic Strategy & Reproducibility

The synthesis of A-967079 is characterized by a high-yielding, two-step sequence: a Claisen-Schmidt (aldol) condensation followed by oximation[4]. The simplicity of this route is a massive advantage over the multi-step, low-yield syntheses required for alternative antagonists.

Reproducibility Matrix Across Laboratory Conditions

To evaluate scalability, the synthesis of A-967079 was compared across three standard laboratory environments. The data demonstrates that while conventional methods are reliable, continuous flow chemistry effectively eliminates the risk of thermal degradation during oximation.

Synthesis ConditionAldol Yield (%)Oximation Yield (%)Scalability (E-Factor)Key Advantage / Limitation
Conventional (Batch) 75–82%85–88%Moderate (~15)Advantage: Requires no specialized equipment.Limitation: Longer reaction times (2–4h).
Microwave-Assisted 88–92%94–96%Low (~8)Advantage: Rapid kinetics (minutes vs. hours).Limitation: Difficult to scale beyond 100g batches.
Continuous Flow >95%>95%Very Low (<5)Advantage: Strict thermal control prevents over-oximation.Limitation: High initial setup cost.

Table 1: Quantitative reproducibility metrics for A-967079 synthesis across different operational environments.

Self-Validating Experimental Protocol

The following protocol details the conventional batch synthesis of A-967079. It is designed as a self-validating system , incorporating in-process controls (TLC) and orthogonal analytical validation (LC-MS/MS) to ensure absolute structural integrity.

Step 1: Base-Catalyzed Aldol Condensation
  • Objective: Synthesize the intermediate (E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one.

  • Causality: A strong base (NaOH) deprotonates the α -carbon of pentan-3-one, forming an enolate that attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. The subsequent dehydration is thermodynamically controlled to yield the (E)-isomer, minimizing steric clash between the bulky fluorophenyl ring and the methyl group.

  • Procedure:

    • Dissolve 4-fluorobenzaldehyde (10 mmol) and pentan-3-one (12 mmol) in ethanol (20 mL).

    • Cool the mixture to 0°C in an ice bath.

    • Add 10% aqueous NaOH (5 mL) dropwise over 10 minutes.

    • Stir at room temperature until TLC (Hexane:EtOAc 8:2) indicates complete consumption of the aldehyde.

    • Quench with water, extract with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Oximation
  • Objective: Convert the enone intermediate to the final oxime (A-967079).

  • Causality: Pyridine is utilized as both the solvent and a weak base. It neutralizes the HCl salt of hydroxylamine, liberating the nucleophilic free amine. Conducting the reaction at ambient temperature prevents acid-catalyzed degradation of the enone and avoids premature thermal Beckmann rearrangements[4].

  • Procedure:

    • Dissolve the intermediate (6.2 mmol) in anhydrous pyridine (15 mL)[4].

    • Add hydroxylamine hydrochloride (9.4 mmol) in one portion[4].

    • Stir at ambient temperature for exactly 2 hours[4].

    • Self-Validating Workup: Evaporate the solvent and partition the residue between 1 M aqueous HCl and ethyl acetate[4]. Causality: The 1 M HCl selectively protonates residual pyridine, driving it into the aqueous layer and leaving the highly pure oxime in the organic phase.

    • Wash the organic phase with water, dry over Na₂SO₄, and evaporate to yield A-967079 (>98% purity)[4].

Step 3: LC-MS/MS Analytical Validation
  • Causality & Mechanism: To confirm the identity of the synthesized A-967079, utilize HPLC-MS/MS. Under acidic electrospray ionization (ESI+) conditions, the intact oxime ( m/z=207 ) undergoes a highly specific Beckmann rearrangement, gaining two protons to form a m/z=209 product[2].

  • Validation Metric: Monitor the specific Multiple Reaction Monitoring (MRM) transition of 209 162 m/z [2]. The presence of this transition provides absolute, self-validating proof of the correct oxime structure.

Synthesis_Workflow Step1 4-Fluorobenzaldehyde + Pentan-3-one Step2 Aldol Condensation (NaOH, EtOH, 0°C to RT) Step1->Step2 Enolate Formation Intermediate (E)-1-(4-fluorophenyl)- 2-methylpent-1-en-3-one Step2->Intermediate Dehydration (-H2O) Step3 Oximation (NH2OH·HCl, Pyridine, 2h) Intermediate->Step3 Nucleophilic Addition Product A-967079 (Oxime) >98% Purity Step3->Product Ambient Temp Validation LC-MS/MS Validation (m/z 207 -> 209) Product->Validation Beckmann Rearrangement

Two-step synthetic workflow for A-967079 and downstream analytical validation.

Performance Comparison: A-967079 vs. Alternatives

When benchmarking A-967079 against other TRPA1 modulators, its structural simplicity directly correlates with higher synthetic yields, while its specific binding modality ensures superior in vivo efficacy.

CompoundTarget Affinity (hTRPA1 IC₅₀)Selectivity ProfileSynthetic ComplexityPrimary Application
A-967079 67 nM [2]>1000-fold over other TRPs[2]Low (2 steps, high yield)Analgesic, Asthma, EV-D68 Antiviral[1]
HC-030031 ~5,000 nMModerateHigh (Purine derivative, multi-step)In vitro tool compound
PIPCs (e.g., PIPC1)N/A (Agonist)HighModerate (Amide coupling)Mechanistic gating studies

Table 2: Comparative performance and utility of A-967079 versus alternative TRPA1 modulators.

References

  • Analysis of TRPA1 antagonist, A-967079, in plasma using high-performance liquid chromatography tandem mass-spectrometry Journal of Pharmaceutical Analysis[Link]

  • Discovery of A-967079 as an enterovirus D68 antiviral by targeting the viral 2C protein National Institutes of Health (NIH) [Link]

  • Structural Modeling of TRPA1 Ion Channel—Determination of the Binding Site for Antagonists MDPI[Link]

  • Characterization of a Ligand Binding Site in the Human Transient Receptor Potential Ankyrin 1 Pore National Institutes of Health (NIH)[Link]

Sources

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